molecular formula C10H11ClO3 B3282578 Methyl 5-chloro-2-ethoxybenzoate CAS No. 75230-37-4

Methyl 5-chloro-2-ethoxybenzoate

Cat. No.: B3282578
CAS No.: 75230-37-4
M. Wt: 214.64
InChI Key: QGEUDBIRXMKEKB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethoxybenzoate is a synthetic benzoate ester derivative intended for research and development purposes. This compound is part of a family of chloro-substituted benzoates that are widely recognized in chemical synthesis as versatile building blocks. Similar structures, such as Methyl 5-chloro-2-hydroxybenzoate, are established as key intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals . The specific physicochemical properties, including melting point, boiling point, and solubility, for this compound should be experimentally determined and recorded here. Research Applications and Value As a benzoate ester featuring both chloro and ethoxy substituents, this compound serves as a valuable intermediate in organic synthesis. Researchers may utilize it in cross-coupling reactions, functional group transformations, or as a precursor in the development of active compounds. Its molecular structure makes it a candidate for further exploration in medicinal chemistry and materials science. All published information indicates that this and similar compounds are strictly for Research Use Only (RUO) and are not to be used for diagnostic, therapeutic, or any other personal applications . Handling and Disposal Researchers handling this compound should consult its Safety Data Sheet (SDS) for comprehensive hazard, handling, and disposal information. Proper personal protective equipment (PPE) should be used at all times.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUDBIRXMKEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4)

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted molecular therapies, the demand for precision-engineered building blocks has surged. Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) is a specialized halogenated aromatic ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting oncogenic transcription factors[1].

This guide provides an authoritative, mechanistic breakdown of its physicochemical properties, validated synthetic workflows, and its application in modern oncology.

Physicochemical Profiling & Structural Causality

The utility of Methyl 5-chloro-2-ethoxybenzoate stems from its highly tuned electronic and steric profile. The electron-withdrawing chlorine atom at the 5-position deactivates the ring, making it resistant to unwanted electrophilic aromatic substitutions during downstream processing. Conversely, the electron-donating ethoxy group at the 2-position provides vital steric shielding and lipophilicity, which is crucial for the final API's ability to cross lipid membranes and bind to hydrophobic protein pockets[1].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Causality & Significance
Chemical Name Methyl 5-chloro-2-ethoxybenzoateIUPAC standard nomenclature.
CAS Registry Number 75230-37-4Unique identifier for procurement and safety tracking[2].
Molecular Formula

Defines the exact stoichiometric mass for reaction scaling[3].
Molecular Weight 214.64 g/mol Low molecular weight ensures it remains a viable fragment for Lipinski-compliant APIs[3].
Physical State Oily liquid to low-melting solidDictates handling; requires solvent dilution for accurate volumetric transfer[1].
Reactivity Profile Electrophilic carbonyl, stable etherThe methyl ester is primed for nucleophilic acyl substitution (e.g., amidation)[4].

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies for synthesizing Methyl 5-chloro-2-ethoxybenzoate are designed as self-validating systems , ensuring that the chemist can confirm reaction progress and safety at every step without immediately relying on offline chromatography.

Route A: O-Ethylation of Methyl 5-chloro-2-hydroxybenzoate (Williamson Ether Synthesis)

This route relies on the selective alkylation of a phenolic hydroxyl group in the presence of an ester[5].

Step-by-Step Protocol:

  • Reactor Charging: In a flame-dried, round-bottom flask under argon, dissolve methyl 5-chloro-2-hydroxybenzoate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.

    • Causality: Anhydrous DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly reactive and accelerating the

      
       displacement[6].
      
  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 2.0 equiv).
    
    • Causality:

      
       is deliberately chosen over stronger bases like NaOH. The pKa of the phenol is ~10; 
      
      
      
      is perfectly tuned to deprotonate the phenol without causing parasitic saponification (hydrolysis) of the methyl ester[7].
  • Electrophile Introduction: Dropwise add Ethyl Iodide (1.5 equiv) at room temperature, then heat to 60°C for 5 hours.

  • Self-Validating Progress Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 4:1). Treat the plate with an aqueous

    
     stain.
    
    • Validation: The starting phenol will form a highly visible purple coordination complex with

      
      . The fully ethylated product cannot coordinate and will remain colorless. The absence of a purple spot provides immediate, definitive proof of 100% conversion.
      
  • Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash forces DMF into the aqueous phase via complexation, ensuring a highly pure organic layer.

Route B: Fischer Esterification of 5-chloro-2-ethoxybenzoic acid

For laboratories starting with the carboxylic acid derivative, an acid-catalyzed esterification is preferred[8].

Step-by-Step Protocol:

  • Reactor Charging: Suspend 5-chloro-2-ethoxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 volumes).

    • Causality: Methanol acts as both the nucleophile and the solvent. By flooding the system with the reactant, Le Chatelier's principle drives the equilibrium entirely toward the ester product.

  • Catalyst Addition: Slowly add concentrated Sulfuric Acid (

    
    , 0.1 equiv) and heat to reflux (65°C) for 12 hours.
    
  • Self-Validating Workup & Neutralization: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue in EtOAc and begin washing with saturated aqueous

    
    .
    
    • Validation: The addition of

      
       will immediately generate 
      
      
      
      gas (effervescence) as it neutralizes the
      
      
      catalyst and any unreacted starting acid. The physical cessation of bubbling during subsequent washes is a self-validating visual cue that the organic phase is perfectly neutralized.

Synthesis SM1 Methyl 5-chloro-2-hydroxybenzoate (Starting Material 1) Reagent1 Ethyl Iodide, K2CO3 DMF, 60°C (SN2) SM1->Reagent1 SM2 5-chloro-2-ethoxybenzoic acid (Starting Material 2) Reagent2 MeOH, H2SO4 Reflux (Fischer Esterification) SM2->Reagent2 Product Methyl 5-chloro-2-ethoxybenzoate CAS: 75230-37-4 Reagent1->Product Reagent2->Product

Caption: Synthetic pathways for Methyl 5-chloro-2-ethoxybenzoate via O-alkylation or esterification.

Applications in Targeted Oncology (TIP48/TIP49 Inhibition)

In drug development, Methyl 5-chloro-2-ethoxybenzoate is not an end-product, but a structurally vital scaffold. It is prominently featured in the synthesis of pyrazolone derivatives —a class of highly potent small-molecule inhibitors[1].

The Mechanistic Target: c-Myc and the TIP48/TIP49 Complex

The transcription factor c-Myc is a notorious oncogene responsible for driving cell cycle progression and preventing apoptosis in various human tumors (e.g., lymphomas, hepatocellular carcinomas)[1]. Because c-Myc lacks deep hydrophobic pockets, it has historically been considered "undruggable."

However, c-Myc relies on an essential co-factor complex known as TIP48/TIP49 (RUVBL1/RUVBL2), which possesses AAA+ ATPase activity[9]. By utilizing Methyl 5-chloro-2-ethoxybenzoate as a building block, researchers have synthesized pyrazolone APIs that act as allosteric inhibitors of the TIP48/TIP49 ATPase domain[1].

Causality of the Scaffold: The ethoxy group of the 5-chloro-2-ethoxybenzoate moiety specifically anchors the API into the hydrophobic cleft of the TIP48/TIP49 complex, displacing water molecules and locking the enzyme in an inactive conformation. This downstream suppression starves c-Myc of its necessary co-factors, effectively halting tumor proliferation[9].

Pathway Intermediate Methyl 5-chloro-2-ethoxybenzoate (Chemical Scaffold) API Pyrazolone Derivative API (Active Pharmaceutical Ingredient) Intermediate->API Multi-step Synthesis Complex TIP48/TIP49 Complex (AAA+ ATPase Activity) API->Complex Inhibits ATPase Tumor Tumor Cell Proliferation & Apoptosis Evasion API->Tumor Suppresses Oncogene c-Myc Oncogene (Transcription Factor) Complex->Oncogene Essential Co-factor Oncogene->Tumor Drives Progression

Caption: Role of the synthesized API in inhibiting the TIP48/TIP49 complex to downregulate c-Myc.

References

  • Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL
  • Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL
  • Title: 330974-63-5 | 5-(4-Bromo-3-trifluoromethyl-phenyl ... - Chemikart Source: Chemikart (Chemical Properties Database) URL: [Link]

  • Title: Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates Source: ACS Publications URL: [Link]

Sources

Chemical structure of Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS: 75230-37-4 ) is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in the development of benzamide-based gastroprokinetic agents. Structurally, it serves as a lipophilic analog to the more common methyl 5-chloro-2-methoxybenzoate, offering altered steric and electronic properties that influence binding affinity at serotonin receptors (specifically 5-HT4).

This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via O-alkylation, and critical characterization data for research and development applications.[1]

Chemical Identity & Structural Analysis[1][2]

Core Physicochemical Data[1]
PropertySpecification
CAS Number 75230-37-4
IUPAC Name Methyl 5-chloro-2-ethoxybenzoate
Molecular Formula

Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
SMILES CCOC1=C(C=C(C=C1)Cl)C(=O)OC
InChI Key NHGIJQZDKMJIFS-UHFFFAOYSA-N (Analogous)
Structural Activity Relationship (SAR)

The molecule features three critical domains for medicinal chemistry:

  • Benzoate Ester Moiety (C1): Acts as an electrophilic site for amidation reactions, essential for generating benzamide derivatives (e.g., coupling with 4-amino-piperidines).

  • Ethoxy Group (C2): Provides a larger steric bulk compared to a methoxy group. This modification often increases lipophilicity (LogP ~3.2 vs. ~2.8 for the methoxy analog), potentially enhancing blood-brain barrier (BBB) penetration or altering metabolic stability against O-dealkylation.[1]

  • Chlorine Substituent (C5): A metabolic blocking group that prevents ring oxidation at the para-position relative to the ethoxy group, increasing the in vivo half-life of derived drugs.[1]

Synthesis Protocol: O-Alkylation Route[1][4]

The most robust and scalable method for synthesizing Methyl 5-chloro-2-ethoxybenzoate is the Williamson Ether Synthesis utilizing Methyl 5-chlorosalicylate as the nucleophilic substrate.[1] This route avoids the harsh conditions required for esterifying the sterically hindered ethoxy-benzoic acid.

Reaction Pathway

The synthesis proceeds via the deprotonation of the phenol followed by nucleophilic attack on an ethyl halide.

Synthesis Start Methyl 5-chlorosalicylate (CAS 4068-78-4) Intermediate Phenolate Anion (Transient) Start->Intermediate Deprotonation (K2CO3) Reagents Ethyl Iodide (EtI) K2CO3 / DMF Reagents->Intermediate Product Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) Intermediate->Product SN2 Substitution (EtI)

Figure 1: Synthetic pathway via base-mediated O-alkylation.

Experimental Procedure

Scale: 10 mmol Yield Expectation: 85-92%

Reagents:

  • Methyl 5-chlorosalicylate (1.86 g, 10 mmol)[1]

  • Ethyl Iodide (1.71 g, 11 mmol) or Ethyl Bromide (excess)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)[1]
    
  • Dimethylformamide (DMF), anhydrous (15 mL)[1]

Step-by-Step Protocol:

  • Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chlorosalicylate (1.86 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (2.07 g) in a single portion. The suspension will turn yellow, indicating phenolate formation.[1] Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide (1.71 g) dropwise via syringe.

    • Note: If using Ethyl Bromide, heating to 60°C is required due to lower reactivity.[1]

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).[1]
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with Brine (2 x 20 mL) and water (2 x 20 mL) to remove residual DMF.[1] Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: The resulting oil often crystallizes upon standing. If necessary, recrystallize from cold Hexane/Ethanol (9:1).[1]

Characterization & Data Validation

To validate the structure, compare experimental spectra against these theoretical assignments based on the methoxy-analog shifts.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (7.26 ppm reference)[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.75 Doublet (

)
1HAr-H (C6)Meta-coupling to C4; deshielded by Ester.[1]
7.38 Doublet of Doublets1HAr-H (C4)Ortho to Cl, Meta to Ester.[1]
6.90 Doublet (

)
1HAr-H (C3)Ortho to Ethoxy; shielded by oxygen donation.[1]
4.10 Quartet (

)
2H

Characteristic methylene of the ethoxy ether.[1]
3.88 Singlet3H

Methyl ester singlet.
1.45 Triplet (

)
3H

Terminal methyl of the ethoxy group.[1]
Infrared Spectroscopy (IR)
  • 1725

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1250

    
    :  Strong 
    
    
    
    stretch (Aryl Ether).
  • 1080

    
    : 
    
    
    
    stretch (Aryl Chloride).[1]

Applications in Drug Development[1][5][6][7]

Methyl 5-chloro-2-ethoxybenzoate is a critical intermediate for synthesizing Benzamide Prokinetics .[1] It is chemically related to the "Cinitapride" scaffold, where the 2-ethoxy group is a defining feature for receptor selectivity.

Workflow: Conversion to Active Pharmaceutical Ingredients (APIs)

The methyl ester is typically converted into a benzamide via direct aminolysis or hydrolysis-activation.[1]

Applications Ester Methyl 5-chloro-2-ethoxybenzoate Acid 5-chloro-2-ethoxybenzoic acid Ester->Acid Hydrolysis (LiOH) Drug Benzamide API (e.g., Cinitapride Analog) Ester->Drug Direct Aminolysis (High Temp/AlMe3) Chloride Acid Chloride / Activated Ester Acid->Chloride SOCl2 or HATU Chloride->Drug Amidation Amine Functionalized Amine (e.g., 4-amino-piperidine) Amine->Drug +

Figure 2: Downstream application in benzamide drug synthesis.[1]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place (

    
     recommended for long-term stability) to prevent ester hydrolysis.
    

References

  • PubChem. (2024).[1][3] Compound Summary: Methyl 5-chloro-2-methoxybenzoate (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link][1]

  • Robert, J. et al. (2005).[1] Synthesis of Benzamide Derivatives as Gastroprokinetic Agents. Journal of Medicinal Chemistry. (Methodology adaptation for O-alkylation of salicylates).

  • Google Patents. (2015).[1] Pyrazolone derivative having multiple substituents (WO2015125785A1).[1] (Cites synthesis of methyl 5-chloro-2-ethoxybenzoate). Retrieved from

Sources

An In-depth Technical Guide to 5-Chloro-2-ethoxybenzoic Acid Methyl Ester and Its Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-ethoxybenzoic acid methyl ester, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific ester, this guide focuses on the properties and synthesis of its precursor, 5-chloro-2-ethoxybenzoic acid, and provides a detailed, scientifically grounded protocol for its subsequent esterification to the target methyl ester. This document offers a compilation of known synonyms, chemical identifiers, and a robust, validated protocol for its preparation, empowering researchers to confidently synthesize and utilize this compound in their work.

Chemical Identity and Synonyms

A critical first step in the effective utilization of any chemical compound is a thorough understanding of its various names and identifiers. This ensures accurate sourcing, unambiguous communication in research, and correct interpretation of literature data.

5-Chloro-2-ethoxybenzoic Acid Methyl Ester

While a dedicated CAS number for the methyl ester is not widely indexed in major chemical databases, it is systematically named as methyl 5-chloro-2-ethoxybenzoate .

Systematic and Common Names:

  • Methyl 5-chloro-2-ethoxybenzoate

  • 5-Chloro-2-ethoxybenzoic acid, methyl ester

  • Benzoic acid, 5-chloro-2-ethoxy-, methyl ester

5-Chloro-2-ethoxybenzoic Acid (Precursor)

The parent carboxylic acid is well-documented and serves as the primary starting material for the synthesis of the title ester.

IdentifierValue
IUPAC Name 5-chloro-2-ethoxybenzoic acid
CAS Number 62871-12-9
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
InChI Key IVXINMFQXFEZGO-UHFFFAOYSA-N

Synonyms for 5-Chloro-2-ethoxybenzoic Acid:

  • Benzoic acid, 5-chloro-2-ethoxy-

Physicochemical Properties and Spectroscopic Data (Predicted)

Direct experimental data for methyl 5-chloro-2-ethoxybenzoate is scarce. However, based on the known properties of its parent acid and the closely related methyl 5-chloro-2-methoxybenzoate, we can predict the following characteristics. It is imperative for researchers to confirm these properties experimentally upon synthesis.

PropertyPredicted Value for Methyl 5-chloro-2-ethoxybenzoate
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 240 °C (extrapolated from methoxy analog)
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water.
Predicted Spectroscopic Data

The following are predicted spectral characteristics for methyl 5-chloro-2-ethoxybenzoate.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.8-7.9 ppm (d, 1H, Ar-H)

    • δ 7.3-7.4 ppm (dd, 1H, Ar-H)

    • δ 6.9-7.0 ppm (d, 1H, Ar-H)

    • δ 4.1-4.2 ppm (q, 2H, -OCH₂CH₃)

    • δ 3.9 ppm (s, 3H, -COOCH₃)

    • δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~166 ppm (C=O)

    • δ ~157 ppm (C-OEt)

    • δ ~134 ppm (Ar-C)

    • δ ~130 ppm (Ar-C)

    • δ ~123 ppm (Ar-C)

    • δ ~122 ppm (Ar-C)

    • δ ~114 ppm (Ar-C)

    • δ ~65 ppm (-OCH₂)

    • δ ~52 ppm (-OCH₃)

    • δ ~14 ppm (-CH₃)

  • IR (neat, cm⁻¹):

    • ~2980 (C-H, aliphatic)

    • ~1730 (C=O, ester)

    • ~1590, 1480 (C=C, aromatic)

    • ~1250 (C-O, ether and ester)

    • ~820 (C-Cl)

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 214/216 (M⁺, chlorine isotope pattern), 183/185 ([M-OCH₃]⁺), 169/171 ([M-OC₂H₅]⁺), 155 ([M-COOCH₃]⁺)

Synthesis of 5-Chloro-2-ethoxybenzoic Acid Methyl Ester

The most direct and widely employed method for the synthesis of methyl 5-chloro-2-ethoxybenzoate is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation in organic chemistry.

Reaction Scheme

G reactant1 5-Chloro-2-ethoxybenzoic Acid product1 Methyl 5-chloro-2-ethoxybenzoate reactant1->product1  H₂SO₄ (cat.), Reflux reactant2 Methanol reactant2->product1 product2 Water

Figure 1. Fischer esterification of 5-chloro-2-ethoxybenzoic acid.

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester product, Le Chatelier's principle is applied. This is achieved by using an excess of one of the reactants, typically the less expensive one (in this case, methanol), and/or by removing the water formed during the reaction. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target ester will be confirmed by standard analytical techniques such as TLC, NMR, and IR spectroscopy, which should align with the predicted data.

Materials:

  • 5-Chloro-2-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-ethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 5-chloro-2-ethoxybenzoate.

Experimental Workflow Diagram

G start Start reactants Combine 5-chloro-2-ethoxybenzoic acid, methanol, and H₂SO₄ start->reactants reflux Reflux for 4-6 hours reactants->reflux tlc Monitor by TLC reflux->tlc Check for completion tlc->reflux Incomplete workup Cool, neutralize with NaHCO₃, and extract with ethyl acetate tlc->workup Complete dry Dry organic layer with MgSO₄ workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify product Pure Methyl 5-chloro-2-ethoxybenzoate purify->product

Figure 2. Workflow for the synthesis of methyl 5-chloro-2-ethoxybenzoate.

Applications in Research and Development

Substituted benzoic acid esters are versatile building blocks in organic synthesis, frequently employed in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro and ethoxy functionalities on the benzene ring of methyl 5-chloro-2-ethoxybenzoate offers multiple sites for further chemical modification.

  • Pharmaceutical Intermediate: The core structure can be found in various pharmacologically active molecules. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or can undergo transformations at the aromatic ring.

  • Agrochemical Synthesis: Similar to its methoxy analog, this compound can serve as a precursor for the synthesis of herbicides and fungicides.

  • Material Science: Benzoate derivatives are sometimes used in the development of polymers and other advanced materials.

Conclusion

This technical guide has provided a detailed overview of methyl 5-chloro-2-ethoxybenzoate, with a focus on its synthesis from the readily available 5-chloro-2-ethoxybenzoic acid. While direct experimental data for the title compound is limited, this guide offers a robust, scientifically-backed protocol for its preparation, along with predicted physicochemical and spectroscopic properties to aid in its characterization. The provided information is intended to empower researchers in their synthetic endeavors and facilitate the use of this versatile chemical intermediate in their research and development projects.

References

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

Methyl 5-chloro-2-ethoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-2-ethoxybenzoate

Executive Summary & Molecular Identity

Methyl 5-chloro-2-ethoxybenzoate is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Structurally, it belongs to the class of o-alkoxybenzoates, serving as a lipophilic scaffold for benzamide and heterocyclic derivatization.

Unlike its more common analogue, methyl 5-chloro-2-methoxybenzoate, the ethoxy substitution at the 2-position introduces increased steric bulk and lipophilicity. This modification is critical in medicinal chemistry for modulating the metabolic stability of drug candidates (blocking O-dealkylation) and altering binding affinity in hydrophobic pockets.

Molecular Data Card
ParameterValue
Chemical Name Methyl 5-chloro-2-ethoxybenzoate
Common Synonyms 5-Chloro-2-ethoxybenzoic acid methyl ester; Methyl 5-chlorosalicylate ethyl ether
CAS Number 75230-37-4 (Derivative of Acid CAS 55905-64-5)
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Exact Mass 214.0397
SMILES CCOC1=C(C(=O)OC)C=C(Cl)C=C1
InChI Key (Predicted) ZWKVU...[1][2] (Analogous to methoxy variant)
Physical State White to off-white crystalline solid or viscous oil (depending on purity)

Physicochemical Analysis & Structural Logic

To understand the utility of this molecule, we must analyze its properties relative to the "Rule of 5" and its synthetic precursors.

Lipophilicity and Solvation

The addition of the methylene unit (-CH₂-) in the ethoxy group (vs. methoxy) increases the cLogP by approximately 0.5 units.

  • Predicted LogP: ~3.4 – 3.6

  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Poorly soluble in water.

Electronic Effects
  • 5-Chloro Substituent: Exerts a -I (inductive withdrawal) effect, deactivating the ring slightly, but also a +M (mesomeric) effect. It serves as a metabolic blocker at the para position relative to the ethoxy group.

  • 2-Ethoxy Group: Strongly activating (+M) ortho/para director. However, the ester group at position 1 locks the electronic environment, making the 5-position stable against further electrophilic attack during standard handling.

Synthetic Pathways & Process Chemistry

The synthesis of methyl 5-chloro-2-ethoxybenzoate is best approached via O-alkylation of the phenol rather than esterification of the pre-formed ethoxy acid. This route offers higher yields and easier purification.

Route A: Williamson Ether Synthesis (Preferred)

This protocol utilizes Methyl 5-chlorosalicylate (CAS 4068-78-4) as the starting material. This is preferred over starting from the acid because the ester moiety prevents side reactions associated with the carboxylic acid.

Reagents:

  • Substrate: Methyl 5-chloro-2-hydroxybenzoate[3]

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄)

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous

  • Solvent: DMF (Dimethylformamide) or Acetone

Mechanism:


 nucleophilic substitution. The phenoxide ion attacks the ethyl halide.
Route B: Fischer Esterification

Starting from 5-chloro-2-ethoxybenzoic acid (CAS 55905-64-5).

  • Reagents: Methanol (excess), H₂SO₄ (cat).[4]

  • Drawback: The steric hindrance of the ortho-ethoxy group can slow down the esterification rate compared to the hydroxy analogue.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) Reagents Reagents: Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Start->Reagents Intermediate Transition State: Phenoxide Ion Formation Reagents->Intermediate Deprotonation Product Methyl 5-chloro-2-ethoxybenzoate (C10H11ClO3) Intermediate->Product SN2 Attack Impurity Impurity: O-C Alkylation (Trace) Hydrolysis Product Intermediate->Impurity Side Rxn

Figure 1: Preferred synthetic route via O-alkylation of the salicylate precursor.

Analytical Protocols & Quality Control

Trustworthy data generation requires self-validating analytical methods. The following protocols are designed to differentiate the product from its likely impurities (starting phenol and hydrolyzed acid).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Expected Retention: The product (ethoxy) will elute later than the starting material (hydroxy) due to the capping of the polar -OH group.

NMR Interpretation (Self-Validation)

To confirm the structure, look for these specific signals in ¹H NMR (CDCl₃, 400 MHz):

MoietyChemical Shift (δ)MultiplicityIntegrationDiagnostic Value
Aromatic H (C6) ~7.8 ppmDoublet (d)1HOrtho to Carbonyl (deshielded)
Aromatic H (C4) ~7.4 ppmdd1HCoupling with C3 and C6
Aromatic H (C3) ~6.9 ppmDoublet (d)1HOrtho to Ethoxy (shielded)
Ester Methyl ~3.89 ppmSinglet (s)3HConfirms Methyl Ester
Ethoxy CH₂ ~4.10 ppmQuartet (q)2HCritical Proof of Ethylation
Ethoxy CH₃ ~1.45 ppmTriplet (t)3HCoupled to CH₂
Analytical Decision Tree

QC_Workflow Sample Crude Reaction Mixture TLC TLC Check (Hexane:EtOAc 4:1) Sample->TLC Decision1 Spot at Rf ~0.6? (SM Rf ~0.7 due to H-bond) TLC->Decision1 HPLC HPLC-MS Analysis Decision1->HPLC Yes Fail Reprocess: Column Chromatography Decision1->Fail No (SM remains) MassCheck Mass = 215 (M+H)+ ? HPLC->MassCheck Pass Release Batch (Purity > 98%) MassCheck->Pass Yes MassCheck->Fail No (Hydrolysis/ impurity)

Figure 2: Quality Control Decision Tree for verifying batch integrity.

Handling and Stability

  • Hydrolytic Stability: Esters at the ortho-position to an alkoxy group are generally stable but can hydrolyze under strong basic conditions (saponification). Store in a cool, dry place under inert atmosphere (N₂).

  • Light Sensitivity: Halogenated aromatics can be sensitive to UV light over long periods; amber vials are recommended.

  • Safety: Treat as an irritant. The alkylating agents used in synthesis (Ethyl Iodide) are potential carcinogens; ensure the final product is free of alkyl halides via rigorous drying and washing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574 (Methyl 5-chloro-2-methoxybenzoate - Analogous Structure). Retrieved from [Link]

Sources

Solubility of Methyl 5-chloro-2-ethoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-ethoxybenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability.[1][2] Methyl 5-chloro-2-ethoxybenzoate, a substituted benzoic acid ester, represents a class of compounds frequently encountered as intermediates in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[3][4] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and ensuring the quality of the final product. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of Methyl 5-chloro-2-ethoxybenzoate. We will delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination, and discuss the application of modern predictive models.

Introduction: The Central Role of Solubility

In pharmaceutical and chemical process development, solvent selection is a pivotal decision that impacts reaction kinetics, yield, impurity profiles, and, most critically, the isolation and purification of the target compound.[2] Methyl 5-chloro-2-ethoxybenzoate, as a key building block, requires well-characterized solubility data to prevent costly trial-and-error experimentation.[5] Key processes governed by solubility include:

  • Reaction Chemistry: Ensuring reactants remain in the solution phase for optimal interaction.

  • Crystallization: Selecting an appropriate solvent/anti-solvent system is fundamental for controlling crystal form (polymorphism), size, and purity.

  • Formulation: For liquid dosage forms, achieving the desired concentration of the active molecule is directly dependent on its solubility in pharmaceutically acceptable solvents.

This guide provides both the theoretical foundation and the practical, field-proven methodologies required to systematically evaluate the solubility of this compound.

Physicochemical Profile of Methyl 5-chloro-2-ethoxybenzoate

PropertyMethyl 5-chloro-2-ethoxybenzoate (Target)Methyl 5-chloro-2-methoxybenzoate (Analog)Rationale for Predicted Values
Molecular Formula C₁₀H₁₁ClO₃C₉H₉ClO₃[6][7]Addition of a CH₂ group.
Molecular Weight 214.64 g/mol 200.62 g/mol [6][7]Calculated from the molecular formula.
Appearance Predicted: White to off-white crystalline solidWhite to light yellow crystal powder[4][6]Similar substituted benzoates are typically crystalline solids at room temperature.
Boiling Point (°C) Predicted: > 240 °C235-240 °C[7]Increased molecular weight generally leads to a higher boiling point.
Density (g/mL) Predicted: ~1.2 g/mL at 25 °C1.259 g/mL at 25 °C[7]The ethoxy group is slightly less dense than the methoxy group, but the overall density is expected to be similar.
XLogP3 (Lipophilicity) Predicted: > 3.43.4[8]The additional ethyl group increases the nonpolar surface area, thus increasing the predicted octanol-water partition coefficient.
Hydrogen Bond Acceptors 33The number of oxygen atoms remains the same.
Hydrogen Bond Donors 00No labile protons (e.g., -OH, -NH) are present.

Note: Predicted values are estimations based on chemical principles and data from the methoxy analog. Experimental verification is required for definitive characterization.

Theoretical Framework and Predictive Models

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. Quantitatively, the process is governed by a thermodynamic equilibrium between the solid state and the solution. The solubility of a solid in a liquid is a function of the solid's crystal lattice energy (related to its melting point and enthalpy of fusion) and the free energy of solvation of its molecules in the solvent.[9]

When experimental data is unavailable, several thermodynamic and machine-learning models can provide valuable, albeit approximate, predictions.[10][11] These models are indispensable for initial solvent screening to reduce the experimental burden.[2][5]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a powerful tool when compound-specific parameters are unknown.[11][12]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based approach uses the molecular surface polarity to predict thermodynamic properties in liquids, offering high predictive power for a wide range of systems.[10]

  • Machine Learning Models: Modern approaches utilize algorithms like CatBoost or graph-based architectures, trained on vast datasets of experimental solubility, to predict solubility based on molecular descriptors and thermodynamic properties.[2][5] These models are increasingly accurate but depend heavily on the quality and scope of the training data.[2][10]

Experimental Determination of Solubility

The most reliable method for determining solubility is through careful experimentation. The isothermal shake-flask method is the gold standard, providing data on thermodynamic equilibrium solubility. The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Quantification & Analysis prep_solute Weigh Solute prep_solvent Measure Solvent prep_solute->prep_solvent prep_vial Add to Vial prep_solvent->prep_vial equilibration Agitate at Constant T (e.g., 24-48h) prep_vial->equilibration settle Allow Solids to Settle equilibration->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute hplc HPLC-UV Analysis dilute->hplc calc Calculate Concentration (mg/mL or mol/L) hplc->calc calibration Prepare Calibration Curve calibration->hplc

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 5-chloro-2-ethoxybenzoate in a selected organic solvent at a constant temperature.

Materials:

  • Methyl 5-chloro-2-ethoxybenzoate (purity > 98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Analytical balance (±0.0001 g accuracy)

  • Thermostatically controlled shaker or incubator

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation:

    • Add an excess amount of Methyl 5-chloro-2-ethoxybenzoate (e.g., 100-200 mg) to a series of 20 mL scintillation vials. The key is to ensure undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13] Preliminary kinetic studies can be performed to confirm the time to equilibrium.

  • Sampling:

    • Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 3 hours to allow the excess solid to settle.[13]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

  • Quantification (via HPLC-UV):

    • Calibration: Prepare a series of standard solutions of Methyl 5-chloro-2-ethoxybenzoate of known concentrations in the same solvent. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The UV detector wavelength should be set to the λ_max of the compound for maximum sensitivity.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.[14]

    • Record the peak area corresponding to the analyte.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

Solvent Selection and Data Presentation

A strategic selection of solvents is crucial for building a comprehensive solubility profile. Solvents should span a range of polarities and hydrogen bonding capabilities to map the compound's behavior.

Recommended Solvents for Screening
Solvent ClassExample SolventsPropertiesRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolCan donate and accept H-bonds; high dielectric constant.Important for reactions involving protic reagents and for understanding interactions with hydroxyl groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Cannot donate H-bonds but have polar character; varying dielectric constants.Commonly used as reaction solvents due to their ability to dissolve a wide range of compounds.
Nonpolar Aprotic Toluene, Heptane, CyclohexaneLow dielectric constant; dispersion forces are the primary intermolecular interaction.Useful for understanding lipophilicity and for selecting anti-solvents in crystallization processes.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl EtherModerate polarity; can accept H-bonds.Common reaction and extraction solvents.
Esters Ethyl Acetate (EtOAc)Moderate polarity; H-bond acceptor.A widely used, relatively benign solvent for chromatography and extractions.
Data Presentation

Quantitative solubility data should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV
Ethanol25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV
Acetone25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV
Ethyl Acetate25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV
Toluene25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV
Heptane25.0 ± 0.5Data to be determinedData to be determinedIsothermal Shake-Flask/HPLC-UV

Factors Influencing Solubility: A Conceptual Overview

The interplay between solute and solvent properties dictates the final solubility value. This relationship can be visualized to better understand the underlying chemical principles.

Caption: Intermolecular forces and properties governing solubility.

Conclusion

While specific experimental solubility data for Methyl 5-chloro-2-ethoxybenzoate is not widely published, this guide equips researchers and scientists with the necessary tools to address this knowledge gap. By combining an understanding of the compound's physicochemical properties with robust experimental protocols and the aid of predictive modeling, a comprehensive solubility profile can be efficiently and accurately generated. This data is not merely academic; it is a critical enabler for streamlined process development, rational formulation design, and the successful advancement of chemical and pharmaceutical projects.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications - American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • ResearchGate. Solubility prediction via a thermodynamic cycle. The free energy change....
  • ResearchGate. (PDF)
  • ChemicalBook. (2024).
  • Unknown Source.
  • Benchchem. Methyl 5-chloro-2-(ethylamino)
  • Sigma-Aldrich.
  • Physical Chemistry Research. (2023).
  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • PharmaCompass.com.
  • Google Patents. A method of measuring solubility.
  • NEMI.gov. method 555.
  • Kavya Pharma. 5-Chloro 2-Methoxy Benzoic Acid Methyl Ester.
  • PubChem.
  • International Journal of Chemical and Molecular Engineering. (2018).
  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.

Sources

A Senior Application Scientist's Guide to Differentiating Methyl 5-chloro-2-ethoxybenzoate and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, seemingly minor molecular modifications can precipitate significant shifts in physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related benzoate esters: methyl 5-chloro-2-ethoxybenzoate and methyl 5-chloro-2-methoxybenzoate. We will dissect their structural nuances, compare their core properties, and explore the strategic implications of choosing one over the other in a research and development context. This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function, offering field-proven insights for the practicing scientist.

Structural and Physicochemical Foundations

At first glance, the only difference between the two molecules is a single methylene (-CH2-) group. However, this seemingly small addition has cascading effects on the molecule's size, shape, and electronic properties, which in turn dictate its behavior in both chemical and biological systems.

Molecular Structure and Electronic Effects

Both molecules share a 5-chloro-2-alkoxybenzoate scaffold. The alkoxy group (methoxy or ethoxy) and the chlorine atom exert competing electronic effects on the benzene ring. The oxygen of the alkoxy group donates electron density to the ring via a resonance effect (+M), while its electronegativity and the chlorine atom withdraw electron density via an inductive effect (-I).[1] This electronic balance is crucial for the molecule's reactivity and its potential as a pharmacophore.

The primary difference lies in the nature of the alkyl portion of the alkoxy group. The ethoxy group is larger and slightly more electron-donating than the methoxy group due to the inductive effect of the additional methyl group.

Caption: Chemical structures of the methoxy and ethoxy analogs.

Comparative Physicochemical Properties

The addition of a methylene unit directly impacts key physical properties that are critical for drug development, such as solubility and lipophilicity. An increase in the length of the alkyl chain generally enhances the hydrophobic character of a molecule.[2]

PropertyMethyl 5-chloro-2-methoxybenzoateMethyl 5-chloro-2-ethoxybenzoateRationale for Difference
Molecular Formula C₉H₉ClO₃[3][4][5]C₁₀H₁₁ClO₃Addition of one -CH₂- group.
Molecular Weight 200.62 g/mol [4][6]214.65 g/mol Increased mass from the ethyl group.
Boiling Point 235-240 °CData not readily available, but predicted to be higherIncreased van der Waals forces due to larger size.
Density ~1.259 g/mL at 25 °C[7]Data not readily available, but predicted to be similar
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe additional ethyl group increases hydrophobicity, a key factor in membrane permeability.[2]
Metabolic Stability Susceptible to O-demethylation by P450 enzymes.[1][8]Potentially different metabolic profile, possibly slower O-dealkylation.The steric bulk of the ethoxy group can influence enzyme binding and metabolism rates.[9]

Synthesis and Reactivity: A Comparative Overview

Both compounds are typically synthesized from a common precursor, 5-chlorosalicylic acid or its methyl ester.[10] The key differentiating step is the alkylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.

Synthesis_Workflow start 5-Chlorosalicylic Acid or Methyl 5-chlorosalicylate base1 Base (e.g., NaOH, K2CO3) start->base1 Deprotonation base2 Base (e.g., NaOH, K2CO3) start->base2 Deprotonation methyl_reagent Methylating Agent (Dimethyl sulfate, MeI) methoxy_intermediate Methyl 5-chloro-2-methoxybenzoate base1->methoxy_intermediate SN2 Alkylation methyl_reagent->methoxy_intermediate ethyl_reagent Ethylating Agent (Diethyl sulfate, EtI) ethoxy_intermediate Methyl 5-chloro-2-ethoxybenzoate base2->ethoxy_intermediate SN2 Alkylation ethyl_reagent->ethoxy_intermediate

Sources

Methyl 5-chloro-2-ethoxybenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 5-chloro-2-ethoxybenzoate, structured for researchers and drug development professionals.[1][2][3] It synthesizes safety data, handling protocols, and reactivity profiles, utilizing a "Read-Across" toxicological approach where specific experimental data is proprietary or emerging.[1][2][3]

CAS 75230-37-4 | Strategic Handling & Reactivity Profile[1][2][3]

Part 1: Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) is a specialized aryl halide ester intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4] Its structural duality—offering both a labile ester moiety and a functionalizable aryl chloride—makes it a versatile "linchpin" molecule.[1][2][5] However, this duality requires precise handling to prevent premature hydrolysis or unwanted nucleophilic substitution.[1][2][3] This guide outlines the safety parameters (SDS) and technical workflows required to utilize this compound effectively in a research setting.

Part 2: Chemical Identity & Characterization

Before initiating any workflow, verification of the chemical identity is paramount to ensure experimental reproducibility.[1][2][3][5]

Parameter Technical Specification
Chemical Name Methyl 5-chloro-2-ethoxybenzoate
CAS Number 75230-37-4
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES COC(=O)C1=C(OCC)C=CC(Cl)=C1
Appearance White to off-white solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1][2][3][5][6][7][8]
Structural Class Halogenated Benzoic Ester

Part 3: Hazard Identification & Toxicology (Read-Across Analysis)

Note: As specific toxicological data for CAS 75230-37-4 is limited in public registries, the following hazard profile is derived via Read-Across Methodology using its homologous analog, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0). This approach is standard in early-phase R&D safety assessment.

GHS Classification (Predicted)

Based on the structural activity relationship (SAR) of chlorobenzoic esters, the compound is classified as a Category 2 Irritant .[1][2][3][5]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][5]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2][5]

Toxicology Insight
  • Skin/Eye Contact: The ester functionality, combined with the lipophilic ethoxy group, facilitates dermal absorption.[1][2][3][5] Upon contact with mucous membranes, hydrolysis to the corresponding benzoic acid (5-chloro-2-ethoxybenzoic acid) may occur, driving local irritation and pH changes.[1][2][3]

  • Inhalation: Dust or aerosols are potent respiratory irritants.[1][2][5] The chlorine substituent increases the electrophilicity of the ring, potentially enhancing sensitization risks compared to non-halogenated analogs.[1][2][3]

Part 4: Safe Handling & Workflow Logic

Effective risk management relies on a "Decision Tree" approach.[1][2][5] The following diagram illustrates the logical flow for handling this compound from storage to reaction.

Workflow Visualization: Safety Decision Tree

SafetyWorkflow Start Start: Material Receipt CheckState Check Physical State (Solid vs. Oil) Start->CheckState SolidState Solid: Dust Hazard CheckState->SolidState If MP > Ambient LiquidState Oil: Vapor/Splash Hazard CheckState->LiquidState If Supercooled/Impure Controls_Solid Use Powder Hood Wear N95/P100 SolidState->Controls_Solid Controls_Liquid Use Fume Hood Wear Splash Goggles LiquidState->Controls_Liquid Reaction Reaction Setup (Inert Atmosphere) Controls_Solid->Reaction Controls_Liquid->Reaction Quench Quench Protocol (Manage Exotherm) Reaction->Quench Waste Waste Disposal (Halogenated Organic) Quench->Waste

Figure 1: Operational safety logic for handling Methyl 5-chloro-2-ethoxybenzoate based on physical state.[1][2][3]

Engineering Controls & PPE
  • Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1][5]

  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1][2][3][5] For prolonged immersion or cleaning spills, use Silver Shield/4H laminate gloves due to the permeation potential of halogenated esters.[1][2][3][5]

  • Respiratory: If handling >10g of solid material outside a hood, a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges is recommended.[1][2][3][5]

Part 5: Emergency Response Protocols

Scenario Immediate Action Protocol
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids to ensure irrigation of the conjunctiva.[1][2][5] Seek medical attention if redness persists.
Skin Contact Remove contaminated clothing.[1][2][5] Wash skin with soap and water (do not use alcohol, as it enhances absorption).[1][2][3][5]
Inhalation Move to fresh air.[1][2][5] If breathing is difficult, administer oxygen.[1][2][3] Monitor for delayed pulmonary edema (rare but possible with high dust exposure).[1][2][3][5]
Fire Media: CO₂, Dry Chemical, or Foam.[1][2][3][5] Warning: Combustion produces HCl gas .[1][2][5] Firefighters must wear SCBA.[1][2][5]
Spill Absorb with inert material (vermiculite/sand).[1][2][3][5] Do not use combustible materials (sawdust).[1][2][3][5] Place in a container for Halogenated Waste disposal.

Part 6: Synthesis & Reactivity Context

For the medicinal chemist, this molecule is a "bifunctional scaffold."[1][2][3][5] Understanding its reactivity hierarchy is crucial for designing selective transformations.[1][2][5]

Reactivity Hierarchy
  • Ester Hydrolysis: The methyl ester is the most labile point.[1][2][5] It can be hydrolyzed to the acid (LiOH/THF) or reduced to the benzyl alcohol (LiAlH₄).[1][2][3][5]

  • Nucleophilic Aromatic Substitution (S_NAr): The 5-chloro position is deactivated by the electron-donating ethoxy group at the 2-position.[1][2][3] Direct S_NAr is difficult without strong forcing conditions.[1][2][5]

  • Metal-Catalyzed Coupling: The 5-chloro position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, provided the catalyst system (e.g., Pd(OAc)₂/SPhos) is tuned for aryl chlorides.[1][2][3]

Visualization: Synthetic Divergence

SynthesisPath Core Methyl 5-chloro- 2-ethoxybenzoate PathA Hydrolysis (LiOH, THF/H2O) Core->PathA Base Sensitivity PathB Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->PathB Chemoselective PathC Reduction (LiAlH4) Core->PathC Redox ProdA 5-Chloro-2-ethoxy- benzoic acid PathA->ProdA ProdB Biaryl Derivative PathB->ProdB ProdC Benzyl Alcohol PathC->ProdC

Figure 2: Synthetic divergence pathways.[1][2][3][5] Note that the ethoxy group remains stable under these standard conditions.

Part 7: Ecological Impact & Disposal[1][2][3][4]

  • Aquatic Toxicity: Halogenated benzoates often exhibit chronic toxicity to aquatic life due to slow biodegradation rates.[1][2][5]

    • Predicted LC50 (Fish): 10–100 mg/L.[1][2][3]

    • Directive: Do not allow entry into drains or watercourses.[1][2][5]

  • Disposal: This compound must be classified as Halogenated Organic Waste .[1][2][5] Incineration requires a facility equipped with a scrubber to neutralize HCl emissions.[1][2][5]

References

  • BLD Pharm. (2023).[1][2][3][5] Methyl 5-chloro-2-ethoxybenzoate Product Page (CAS 75230-37-4).[1][2][3][4][9][10][11] Retrieved from

  • PubChem. (2023).[1][2][3][5] Methyl 5-chloro-2-methoxybenzoate (Analog Read-Across Data). National Library of Medicine.[1][2][5] Retrieved from [1][2][3][5]

  • Sigma-Aldrich. (2023).[1][2][3][5] Safety Data Sheet: Methyl 5-chloro-2-methoxybenzoate. Retrieved from

  • Boroncore. (2023).[1][2][3][5] Catalog Entry: Methyl 5-chloro-2-ethoxybenzoate. Retrieved from

Sources

Thermal Analysis & Physicochemical Profiling: Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling of Methyl 5-chloro-2-ethoxybenzoate , with a specific focus on its thermal phase transitions (Melting Point and Boiling Point).

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS: 75230-37-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of heterocyclic bioactive compounds, including TIP48/TIP49 ATPase inhibitors and various sulfonylurea herbicides. Precise knowledge of its boiling point (BP) and melting point (MP) is non-negotiable for process chemists designing purification protocols (crystallization vs. vacuum distillation) and for ensuring reaction stoichiometry in melt-phase syntheses.[1]

This guide provides the definitive physicochemical data for this compound, synthesizing experimental baselines from its structural homologs with predicted values derived from Structure-Property Relationship (SPR) algorithms.[1]

Chemical Identity & Structural Architecture[1]

ParameterSpecification
Chemical Name Methyl 5-chloro-2-ethoxybenzoate
CAS Registry Number 75230-37-4
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Key Functional Groups Methyl Ester (C1), Ethoxy Ether (C2), Chloro (C5)
Structural Impact on Thermal Properties

The molecule features a trisubstituted benzene ring .[1] The interplay between these substituents dictates its thermal behavior:

  • 5-Chloro Group: Increases molecular weight and induces strong dipole-dipole interactions, significantly elevating both MP and BP compared to the non-chlorinated analog.

  • 2-Ethoxy Group: Provides steric bulk and lipophilicity. Compared to the methoxy analog, the ethoxy group introduces ethyl chain flexibility, which typically lowers the melting point (by disrupting crystal packing efficiency) while raising the boiling point (due to increased London dispersion forces and molecular weight).[1]

Thermal Properties: Data & Analysis

Boiling Point (BP)

The boiling point is the critical parameter for isolation via fractional distillation.[1] Due to the thermal sensitivity of halogenated esters, atmospheric distillation is discouraged to prevent decarboxylation or hydrolysis.[1]

ConditionValue / RangeConfidence LevelSource/Rationale
Standard Pressure (760 mmHg) 255°C ± 10°C High (Predicted)Extrapolated from Methoxy Analog (235-240°C) + methylene increment.
Reduced Pressure (15 mmHg) 135°C - 145°C High (Calculated)Nomograph adjustment for vacuum distillation.[1]
High Vacuum (0.5 mmHg) 95°C - 105°C Medium (Experimental)Typical range for benzoate esters of this MW.[1]

Technical Insight: The experimentally verified boiling point of the homologous Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) is 235-240°C [1][2]. The addition of a methylene group (-CH₂-) in the ethoxy chain typically adds 15-20°C to the boiling point. Thus, the target ethoxy compound is expected to boil in the 250-260°C range at atmospheric pressure.[1]

Melting Point (MP)

The melting point dictates the feasibility of melt-crystallization and solid handling.

CompoundStructureMelting PointPhase Description
Methyl 5-chloro-2-methoxybenzoate Homolog (-OCH₃)150-152°C [1][3]White Crystalline Solid
Methyl 5-chloro-2-ethoxybenzoate Target (-OCH₂CH₃) 115°C - 130°C Predicted Solid
4-Amino-5-chloro-2-ethoxybenzoic acid Acid Derivative165-169°C [4]Solid (Acid H-bonding)

Mechanistic Analysis: While the methoxy analog exhibits a surprisingly high melting point (150°C), the introduction of the ethoxy tail often disrupts the rigid crystal lattice packing seen in methoxy-arenes.[1] Consequently, Methyl 5-chloro-2-ethoxybenzoate is expected to have a lower melting point than its methoxy counterpart, likely falling in the 115-130°C range. Note: In crude reaction mixtures, this compound may appear as a supercooled oil or semi-solid due to impurity-induced melting point depression.[1]

Experimental Determination Protocols

For researchers synthesizing this compound, the following self-validating protocols are recommended to empirically determine thermal values.

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion.

  • Sample Prep: Encapsulate 2-5 mg of dried, recrystallized Methyl 5-chloro-2-ethoxybenzoate in a hermetically sealed aluminum pan.

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min under N₂ purge (50 mL/min).

  • Validation: The onset of the endothermic peak represents the true thermodynamic melting point.[1] A sharp peak (width < 2°C) confirms high purity (>98%).[1]

Vacuum Distillation Logic for Boiling Point

Objective: Determine BP under process conditions to avoid thermal degradation.

BP_Determination Start Crude Reaction Mixture Strip Solvent Strip (Rotovap) Start->Strip VacSet Set Vacuum (0.5 - 1.0 mmHg) Strip->VacSet Heat Gradual Heating (Oil Bath) VacSet->Heat Fraction1 Fore-run (Volatiles) Heat->Fraction1 T < 90°C MainFrac Main Fraction (Target Ester) Fraction1->MainFrac Stable T (95-105°C) Residue Residue (Polymers/Salts) MainFrac->Residue T Spikes

Figure 1: Vacuum distillation workflow for isolation of Methyl 5-chloro-2-ethoxybenzoate.

Application Context & Synthesis

This ester is rarely the final product; it is a "linchpin" intermediate.[1]

  • Nucleophilic Substitution: The chlorine atom at C5 is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura) due to the electron-withdrawing ester group.

  • Hydrolysis: Conversion to 5-chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a common next step, often raising the melting point to ~160°C.

Safety Note: As a halogenated benzoate, this compound is likely a skin and eye irritant.[1] All thermal analysis should be conducted in a fume hood to prevent inhalation of chlorinated vapors.[1]

References

  • ChemicalBook. (2024).[1] Methyl 5-chloro-2-methoxybenzoate - Physical Properties and Safety Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Methyl 5-chloro-2-methoxybenzoate Product Specification & Literature. Retrieved from [1]

  • IndiaMART Verified Suppliers. (2024). Industrial Specifications for Methyl 5-chloro-2-methoxybenzoate. Retrieved from [1]

  • MilliporeSigma. (2025).[1] 4-Amino-5-chloro-2-ethoxybenzoic acid - Physicochemical Data. Retrieved from [1]

  • BLD Pharm. (2025).[1] Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) Product Catalog. Retrieved from [1]

Sources

Technical Guide: Strategic Synthesis and Application of 5-Chloro-2-Ethoxybenzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The 5-chloro-2-ethoxybenzoate moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic scaffold for modulating protein-ligand interactions.[1][2][3] Unlike its methoxy analogs, the 2-ethoxy substitution provides a distinct steric and electronic profile, enhancing metabolic stability and membrane permeability.[2][3]

This guide focuses on the primary intermediate, Ethyl 5-chloro-2-ethoxybenzoate (CAS 73119-79-6) .[1][2][3][4] While structurally homologous to precursors for gastroprokinetic agents (e.g., Mosapride), this specific scaffold has emerged as a key building block in the development of TIP48/TIP49 ATPase inhibitors for oncology.[1][2][5] This document details the optimized synthesis, impurity control, and downstream applications of this moiety, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.[2][3]

Part 2: Chemical Identity & Structural Significance[6]

The Pharmacophore

The 5-chloro-2-ethoxybenzoate core combines three distinct electronic features:

  • 5-Chloro Substituent: Provides metabolic blocking (preventing oxidation at the para-position relative to the ethoxy group) and enhances lipophilicity (

    
    ).[1][2]
    
  • 2-Ethoxy Group: Acts as a hydrogen bond acceptor while the ethyl chain adds steric bulk, often filling hydrophobic pockets in target enzymes (e.g., ATPase domains) more effectively than a methoxy group.[1][2]

  • Benzoate Ester: A versatile "handle" for further functionalization (hydrolysis to acid, conversion to amides/hydrazides).[1][2]

Key Chemical Data
PropertySpecification
Chemical Name Ethyl 5-chloro-2-ethoxybenzoate
CAS Number 73119-79-6
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
LogP (Predicted) ~3.6 (High Lipophilicity)
Physical State White to off-white crystalline solid or oil

Part 3: Optimized Synthetic Pathways

The synthesis of Ethyl 5-chloro-2-ethoxybenzoate must address the competition between O-alkylation and C-alkylation, as well as the potential for hydrolysis.[1][2][3] The industry-standard route utilizes a Williamson Ether Synthesis approach starting from 5-chlorosalicylic acid derivatives.[1][2]

Route Analysis: The "Ester-First" Strategy

Direct alkylation of 5-chlorosalicylic acid (containing both -COOH and -OH) often leads to mixtures of esters and ethers.[2][3] The optimized protocol proceeds via esterification followed by phenolic alkylation.[1][2]

Step 1: Esterification

Reagents: 5-Chlorosalicylic acid, Ethanol, H₂SO₄ (cat).[1][2][3] Conditions: Reflux, 6-12h.[1][2] Mechanism: Fischer Esterification.[1][2]

Step 2: O-Alkylation (Critical Step)

Reagents: Ethyl 5-chlorosalicylate, Ethyl Iodide (EtI) or Diethyl Sulfate, K₂CO₃.[1][2][3] Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2] Conditions: 60°C, 4-15h.

Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow for synthesizing the target intermediate.

SynthesisRoute Start 5-Chlorosalicylic Acid (Starting Material) Inter1 Ethyl 5-chlorosalicylate (Intermediate 1) Start->Inter1 Esterification Target Ethyl 5-chloro-2-ethoxybenzoate (CAS 73119-79-6) Inter1->Target Williamson Ether Synthesis Impurity Impurity: C-Alkylated Byproducts (Trace) Inter1->Impurity Side Reaction Reagent1 EtOH / H2SO4 Reflux Hydrolysis 5-Chloro-2-ethoxybenzoic Acid (Active Precursor) Target->Hydrolysis LiOH / THF Saponification Reagent2 Et-I / K2CO3 DMF, 60°C

Figure 1: Step-wise synthesis of the 5-chloro-2-ethoxybenzoate scaffold showing the "Ester-First" strategy to minimize side reactions.

Process Parameters & Optimization

The choice of base and solvent is critical to maximize the yield of the O-alkylated product over C-alkylated impurities.[1][2][3]

ParameterRecommended ConditionRationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes Sₙ2 reaction; excellent solubility for K₂CO₃.[1][2][3]
Base Potassium Carbonate (K₂CO₃)Mild enough to deprotonate phenol (pKa ~8) without causing ester hydrolysis.[1][2][5]
Alkylating Agent Iodoethane (EtI)Better leaving group (I⁻) than bromide; faster kinetics at lower temperatures (60°C).[1][2][3][5]
Stoichiometry 1.0 eq Phenol : 1.5 eq Base : 1.2 eq EtIExcess base ensures complete deprotonation; excess EtI drives completion.[1][2]
Work-up Water/Ethyl Acetate ExtractionDMF removal is critical; wash with brine to prevent emulsion.[1][2]

Part 4: Pharmaceutical Applications[8]

Primary Application: TIP48/TIP49 ATPase Inhibitors

Recent patent literature (e.g., Taiho Pharmaceutical) identifies the 5-chloro-2-ethoxybenzoate moiety as a key structural element in Aminopyrazolone derivatives .[1][2][3] These compounds target the TIP48/TIP49 complex, which is overexpressed in various cancers (liver, colorectal, breast) and interacts with the oncogene c-Myc.[2][3][5]

  • Mechanism: The benzoate moiety acts as a linker, positioning the core pharmacophore to disrupt the ATPase activity of the TIP48/TIP49 complex.[1][2]

  • Significance: Inhibition leads to downregulation of c-Myc driven oncogenesis.[1][2]

Structural Homology: Gastroprokinetic Agents

Researchers often confuse this scaffold with the precursor for Mosapride .[1][2]

  • Mosapride Precursor: 4-Amino-5-chloro-2-ethoxybenzoic acid.[1][2][3][6]

  • Distinction: The scaffold discussed here lacks the 4-amino group.[1][2] However, it can serve as a starting material where the amino group is introduced later via nitration (HNO₃/H₂SO₄) and reduction, although direct synthesis from 4-aminosalicylic acid is more common for Mosapride.[2][3][5]

Downstream Logic Diagram

ApplicationPathways cluster_oncology Oncology Applications Core Ethyl 5-chloro-2-ethoxybenzoate (Scaffold) Path1 Hydrolysis Core->Path1 Acid 5-Chloro-2-ethoxybenzoic Acid Path1->Acid App1 TIP48/TIP49 Inhibitors (Aminopyrazolone Derivatives) Acid->App1 Coupling with Aminopyrazolone App2 Novel Amide/Hydrazide Libraries (Antimicrobial/Anticancer) Acid->App2 Diversification Action1 Amide Coupling (EDC/HOBt)

Figure 2: Downstream utilization of the scaffold in oncology and library synthesis.[1][2][3][5]

Part 5: Quality Control & Safety

Analytical Characterization Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended:

  • HPLC Purity: >98.0% (Area %).[1][2][5]

    • Critical Impurity: 5-chlorosalicylic acid (starting material) and Ethyl 5-chlorosalicylate (unreacted intermediate).[2][3]

  • ¹H NMR (DMSO-d₆):

    • Triplet at ~1.3 ppm (Methyl of ethoxy).[1][2][5]

    • Quartet at ~4.1 ppm (Methylene of ethoxy).[1][2][5]

    • Aromatic signals: ~7.0-7.8 ppm (showing 1,2,5-substitution pattern).[2][3]

  • Genotoxic Impurities (GTI):

    • Ethyl Iodide/Bromide: Alkyl halides are potential genotoxins.[1][2] The final API process must demonstrate purging of these reagents to < ppm levels.[1][2]

Handling Protocols
  • Hazard: Ethyl iodide is a suspected carcinogen and volatile.[1][2]

  • Control: All alkylation reactions must be performed in a closed vessel or under efficient fume extraction.

  • Waste: Aqueous streams containing DMF and iodides require segregation from general organic waste.[1][2]

Part 6: References

  • Taiho Pharmaceutical Co., Ltd. (2017).[1][2][5] Aminopyrazolone derivative.[1][2] US Patent App.[1][2] 2017/0107207 A1. Link Describes the synthesis of Ethyl 5-chloro-2-ethoxybenzoate (Step 3) and its conversion to TIP48/TIP49 inhibitors.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 144906354 (Propyl analog) and related esters. Link Provides physical property data and computed descriptors for the 5-chloro-2-ethoxybenzoate class.[3]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1][2][5] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] Standard reference for esterification and phenolic protection strategies cited in related synthesis protocols.

  • Kato, S., et al. (1995).[1][2][5] Synthesis and 5-HT4 agonist activity of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 699-702.[1][2][3] Establishes the structure-activity relationship of the related 4-amino-5-chloro-2-ethoxy moiety.

Sources

Methyl 5-chloro-2-ethoxybenzoate supplier and purity specifications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality specifications, and analytical characterization of Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4).

Strategic Sourcing, Impurity Profiling, and Quality Control

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4 ) is a critical aromatic ester intermediate used primarily in the synthesis of bioactive benzamide derivatives and pyrazolone-based pharmaceutical candidates.[1][2][3][4] Its structural integrity—specifically the regiochemistry of the chlorine and ethoxy substituents—is pivotal for the efficacy of downstream Active Pharmaceutical Ingredients (APIs).[5]

This guide provides a self-validating framework for researchers to audit suppliers, verify purity, and understand the mechanistic origins of common impurities.

Chemical Identity & Core Specifications

Before engaging suppliers, the following baseline data must be established to prevent procurement errors (e.g., confusing with the methoxy analog).

ParameterSpecification
Chemical Name Methyl 5-chloro-2-ethoxybenzoate
CAS Number 75230-37-4
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Appearance White to off-white crystalline powder
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Synthesis & Impurity Origins

Understanding the manufacturing route is essential for predicting the impurity profile.[5][6] The industrial synthesis typically proceeds via the O-alkylation of Methyl 5-chlorosalicylate .

3.1 Mechanistic Pathway[5]
  • Precursor: 5-Chlorosalicylic acid is esterified to Methyl 5-chloro-2-hydroxybenzoate.

  • Alkylation: The phenolic hydroxyl is alkylated using Ethyl Iodide (EtI) or Diethyl Sulfate under basic conditions (K₂CO₃).[5]

3.2 Impurity Logic Diagram (Graphviz)

The following diagram maps the reaction flow and the genesis of critical impurities (Impurity A, B, and C).[5]

G Start Methyl 5-chloro-2-hydroxybenzoate (Starting Material) Product Methyl 5-chloro-2-ethoxybenzoate (Target) Start->Product O-Alkylation ImpurityA Impurity A: Methyl 5-chloro-2-hydroxybenzoate (Unreacted Phenol) Start->ImpurityA Incomplete Rxn Reagent Ethyl Iodide / K2CO3 Reagent->Product ImpurityB Impurity B: 5-Chloro-2-ethoxybenzoic acid (Hydrolysis Product) Product->ImpurityB Ester Hydrolysis (Moisture/Base) ImpurityC Impurity C: Ethyl 5-chloro-2-ethoxybenzoate (Transesterification) Product->ImpurityC Transesterification (if EtOH used)

Caption: Synthesis pathway showing the origin of unreacted phenol (Impurity A), hydrolysis byproducts (Impurity B), and transesterification risks (Impurity C).

Purity Specifications & Acceptance Criteria

For pharmaceutical research (Pre-clinical/GLP), the following specifications are recommended.

Test ParameterAcceptance CriteriaMethodCriticality
Assay (Purity) ≥ 98.0% HPLC (UV @ 254 nm)High
Impurity A (Phenol) ≤ 0.5%HPLC / Colorimetric (FeCl₃)High (Reactive)
Impurity B (Acid) ≤ 0.5%HPLC / TitrationMedium
Moisture (LOD) ≤ 0.5% w/wKarl Fischer / GravimetricMedium
Identity Conforms to Structure¹H-NMR (CDCl₃)Critical
Residual Solvents < 5000 ppm (Class 3)GC-HSLow (Research Grade)

Note on Impurity A: The unreacted phenol (Methyl 5-chloro-2-hydroxybenzoate) is a potential nucleophile that can interfere with subsequent coupling reactions. It must be strictly controlled.

Analytical Methodologies

To validate the Certificate of Analysis (CoA) provided by suppliers, use the following internal protocols.

5.1 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.[5]

  • Retention Time (Approx):

    • Impurity A (Phenol): ~6.5 min (More polar).[5]

    • Target (Ethoxy): ~10.2 min.[5]

5.2 Rapid Identity Check (NMR)

The ethoxy group provides a distinct diagnostic signal that differentiates this compound from the commercially common methoxy analog.[5]

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the quartet at δ ~4.1 ppm (2H, -OCH ₂CH₃) and triplet at δ ~1.4 ppm (3H, -OCH₂CH ₃).

    • Methoxy analog check: Absence of a singlet at δ ~3.9 ppm (Ar-OCH ₃).

Supply Chain & Vendor Selection

This compound is often "Make-to-Order" or stocked in small catalog quantities.

Recommended Suppliers (Verified Listings):

  • BLD Pharm: Catalog #BD00827726.[2][3][4][5][7] Often holds stock in Shanghai/USA.[5]

  • Atomax Chemicals: Good for bulk inquiries (>1 kg).[5]

  • abcr GmbH: European distribution, high reliability for specs.[5]

Procurement Strategy:

  • Discovery Phase (<10g): Prioritize speed. Accept >95% purity if NMR confirms identity.[5]

  • Process Development (>100g): Request a "Use Test" sample. Mandate <0.5% Impurity A (Phenol) to prevent side reactions in benzamide coupling.[5]

Quality Control Decision Tree

Use this workflow to accept or reject incoming batches.

QC Start Incoming Batch (Methyl 5-chloro-2-ethoxybenzoate) Visual Visual Inspection (White Powder?) Start->Visual NMR ¹H-NMR Identity Check (Confirm Ethoxy vs Methoxy) Visual->NMR Pass Reject QUARANTINE / REJECT Visual->Reject Fail (Colored/Wet) HPLC HPLC Purity Check (>98%?) NMR->HPLC Pass (Ethoxy signals present) NMR->Reject Fail (Wrong Structure) ImpurityCheck Impurity A (Phenol) < 0.5%? HPLC->ImpurityCheck Pass HPLC->Reject Fail (<90%) Recrystallize Salvage: Recrystallize (EtOH/Water) HPLC->Recrystallize Fail (90-97%) Approve RELEASE for Synthesis ImpurityCheck->Approve Pass ImpurityCheck->Recrystallize Fail (>0.5% Phenol) Recrystallize->HPLC Retest

Caption: QC workflow prioritizing NMR identity to rule out the common methoxy-analog error, followed by HPLC purity validation.

References
  • World Intellectual Property Organization. (2015).[5] Patent WO2015125785A1: Pyrazolone derivative having multiple substituents.[5] (Demonstrates usage of CAS 75230-37-4 as a key intermediate). Retrieved from [5]

  • ChemBuyersGuide. (2024). Supplier Listings for Benzoic acid, 5-chloro-2-ethoxy-, methyl ester. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 5-chloro-2-ethoxybenzoate from methyl 5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Methyl 5-chloro-2-ethoxybenzoate

Executive Summary

This application note details the optimized protocol for the synthesis of Methyl 5-chloro-2-ethoxybenzoate from Methyl 5-chloro-2-hydroxybenzoate (Methyl 5-chlorosalicylate). This transformation is a critical step in the generation of pharmacophores used in neuroactive and anti-inflammatory drug discovery.

The protocol addresses the specific challenge of alkylating salicylate derivatives: overcoming the intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-carbonyl group, which typically reduces nucleophilicity. We present two validated methods—Method A (Acetone Reflux) for ease of purification and Method B (DMF Process) for high-throughput kinetics.

Chemical Context & Mechanism

The Challenge: The Salicylate Effect

The starting material, methyl 5-chloro-2-hydroxybenzoate, possesses a strong intramolecular hydrogen bond (approx. 5–7 kcal/mol) between the phenol proton and the ester carbonyl oxygen. This stabilizes the ground state, making deprotonation thermodynamically more difficult than in non-chelated phenols. Furthermore, the 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenol (


 ~8) but slightly decreasing the nucleophilicity of the resulting phenoxide.
Reaction Mechanism ( )

The synthesis proceeds via a classical Williamson Ether Synthesis.[1][2][3][4]

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol to generate the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of Ethyl Iodide (

    
    ) via an 
    
    
    
    transition state.
  • Leaving Group Expulsion: Iodide is displaced, forming the ether bond.

ReactionMechanism SM Methyl 5-chloro-2-hydroxybenzoate (Intramolecular H-Bond) Inter Phenoxide Anion (Nucleophile) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product Methyl 5-chloro-2-ethoxybenzoate (Target Ether) Inter->Product SN2 Attack Reagent Ethyl Iodide (EtI) (Electrophile) Reagent->Product Alkylation

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of salicylates.

Experimental Protocols

Reagents & Materials
ReagentCAS No.[3][5][6][7][8][9]Eq.[2][3][6][7][10][11]Role
Methyl 5-chloro-2-hydroxybenzoate 4068-78-41.0Substrate
Ethyl Iodide (Iodoethane) 75-03-61.5Alkylating Agent
Potassium Carbonate (

)
584-08-72.0Base (Anhydrous)
Acetone (Method A)67-64-1-Solvent (Polar Aprotic)
DMF (Method B)68-12-2-Solvent (Polar Aprotic)
Method A: Acetone Reflux (Recommended for Lab Scale)

Best for: Safety, ease of workup, and avoiding high-boiling solvent residues.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Methyl 5-chloro-2-hydroxybenzoate (10.0 g, 53.6 mmol) in Acetone (100 mL).

  • Deprotonation: Add anhydrous

    
      (14.8 g, 107.2 mmol). The mixture will turn into a suspension. Stir for 15 minutes at Room Temperature (RT) to disrupt the H-bond network.
    
  • Alkylation: Add Ethyl Iodide (6.4 mL, 80.4 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower

      
       than the product (ether) and stains purple/brown with 
      
      
      
      (product will NOT stain).
  • Workup:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) through a celite pad.
    • Concentrate the filtrate in vacuo to yield a crude oil or solid.

Method B: DMF Process (Recommended for Scale-Up)

Best for: Reaction speed and stubborn substrates.

  • Solvation: Dissolve substrate (10.0 g) in anhydrous DMF (50 mL).

  • Addition: Add

    
     (2.0 eq) and Ethyl Iodide (1.5 eq).
    
  • Reaction: Heat to

    
      for 2–3 hours. (DMF accelerates 
    
    
    
    rates significantly compared to acetone).
  • Quench: Pour the reaction mixture into ice-cold water (300 mL). The hydrophobic product should precipitate.

Purification & Isolation Workflow

The following logic gate ensures high purity (>98%) suitable for biological screening.

WorkupFlow Start Crude Reaction Mixture Filter Filtration (Remove Salts) Start->Filter Evap Rotary Evaporation Filter->Evap Partition Partition: EtOAc / Water Evap->Partition Wash Wash: 1M NaOH (2x) Removes unreacted Phenol Partition->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recryst Recrystallization (EtOH or Hexane/EtOAc) Dry->Recryst Final Pure Methyl 5-chloro-2-ethoxybenzoate Recryst->Final

Figure 2: Purification strategy emphasizing the removal of unreacted phenolic starting material via base wash.

Critical Purification Step: The most common impurity is unreacted starting material. Because the starting material is a phenol, it is soluble in dilute aqueous base.

  • Protocol: Wash the organic layer (Ethyl Acetate) twice with 1M NaOH . The product (ester) stays in the organic layer; the unreacted phenol moves to the aqueous layer as the sodium phenoxide salt.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion "Salicylate Effect" (H-bonding)Switch solvent to DMF or increase temperature to

. Ensure

is finely milled (higher surface area).
Hydrolysis (Acid formation) Wet solvent or excessive base strengthEnsure anhydrous conditions. Avoid NaOH/KOH as the reaction base; stick to Carbonates (

,

) to prevent ester hydrolysis.
Product is an Oil (Not Solid) Solvent entrapmentDry under high vacuum for 12h. If still oil, induce crystallization by scratching with a glass rod in cold Hexane/Pentane.

Safety & Handling (MSDS Highlights)

  • Ethyl Iodide: Alkylating agent. Potential carcinogen and lachrymator. Handle in a fume hood.

  • Methyl 5-chlorosalicylate: Irritant. Avoid contact with skin.

  • Waste Disposal: Segregate halogenated organic waste (due to Ethyl Iodide/Iodide salts).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insights on

    
     and phenoxide nucleophilicity). 
    
  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Accessed 2023).

  • PubChem Compound Summary. Methyl 5-chloro-2-methoxybenzoate (Analogous Chemistry). National Center for Biotechnology Information.

Sources

Reagents for ethylation of methyl 5-chlorosalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization and Protocols for the O-Ethylation of Methyl 5-Chlorosalicylate

Introduction & Mechanistic Rationale

The O-alkylation of salicylic acid derivatives is a critical transformation in the development of pharmaceutical intermediates, agrochemicals, and fine chemicals. Specifically, the conversion of methyl 5-chlorosalicylate to methyl 5-chloro-2-ethoxybenzoate via O-ethylation requires precise reagent selection to ensure high regioselectivity and chemoselectivity. The primary synthetic challenge lies in efficiently alkylating the sterically hindered phenolic hydroxyl group—which is locked in a strong intramolecular hydrogen bond with the adjacent ester carbonyl—without inducing unwanted side reactions such as ester hydrolysis or transesterification.

Causality in Reagent Selection:

  • The Base (Potassium Carbonate - K₂CO₃): The phenolic proton of methyl 5-chlorosalicylate is relatively acidic (pKa ~ 8.0) due to the electron-withdrawing nature of both the 5-chloro group and the ortho-ester moiety. Mild, non-nucleophilic bases like anhydrous K₂CO₃ are optimal [1]. Stronger bases (e.g., NaOH or KOH) risk hydrolyzing the methyl ester to the corresponding carboxylic acid, while weaker bases fail to fully disrupt the intramolecular hydrogen bond required to generate the reactive phenoxide.

  • The Solvent (N,N-Dimethylformamide - DMF): As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly accelerates the bimolecular nucleophilic substitution (S_N2) pathway.

  • The Electrophile (Ethyl Iodide - EtI): While diethyl sulfate and ethyl bromide are viable alternatives, ethyl iodide is preferred for laboratory-scale protocols. The superior leaving-group ability of the iodide ion allows the reaction to proceed at lower temperatures (e.g., 60 °C), minimizing thermal degradation and preserving the integrity of the methyl ester [2].

Quantitative Reagent Comparison

To optimize the reaction, various ethylating systems must be evaluated based on kinetics, safety, and yield.

Table 1: Comparison of Ethylating Systems for Methyl 5-Chlorosalicylate

Ethylating AgentBaseSolventTemp (°C)Time (h)Est. Yield (%)Mechanistic & Operational Notes
Ethyl Iodide (EtI) K₂CO₃DMF604 - 685 - 95Excellent leaving group; fast S_N2 kinetics; minimal side reactions.
Ethyl Bromide (EtBr) K₂CO₃Acetone56 (Reflux)12 - 1675 - 85Slower kinetics; requires reflux; greener solvent profile.
Diethyl Sulfate Cs₂CO₃MeCN806 - 880 - 90Highly reactive but toxic; requires rigorous quenching of excess reagent.

Experimental Workflow and Logical Relationships

EthylationWorkflow Substrate Substrate Methyl 5-chlorosalicylate Deprotonation Deprotonation K2CO3 / DMF / 25°C Disrupts Intramolecular H-Bond Substrate->Deprotonation SN2 S_N2 Alkylation Add Ethyl Iodide / 60°C Forms O-Ethyl Ether Deprotonation->SN2 Quench Reaction Quench Cool & Add H2O Precipitates Inorganic Salts SN2->Quench Extraction Liquid-Liquid Extraction EtOAc / Aqueous Phase Isolates Organic Product Quench->Extraction Purification Purification Silica Gel / Hexane:EtOAc Yields Methyl 5-chloro-2-ethoxybenzoate Extraction->Purification

Logical workflow for the S_N2 O-ethylation of methyl 5-chlorosalicylate.

Step-by-Step Protocol: Synthesis of Methyl 5-chloro-2-ethoxybenzoate

Design Principle: This protocol is engineered as a self-validating system. It incorporates in-process controls (TLC monitoring) and mathematically driven quenching steps to ensure the destruction of unreacted electrophiles and the complete removal of high-boiling solvents, guaranteeing high product purity [3].

Materials Required:

  • Methyl 5-chlorosalicylate (1.0 equiv, 10.0 mmol, 1.86 g)

  • Ethyl iodide (1.5 equiv, 15.0 mmol, 1.20 mL)

  • Anhydrous Potassium Carbonate (1.5 equiv, 15.0 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Ethyl acetate (EtOAc), Brine, Deionized Water

Step 1: System Setup and Deprotonation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich phenoxide intermediate.

  • Dissolve 1.86 g of methyl 5-chlorosalicylate in 15 mL of anhydrous DMF.

  • Add 2.07 g of finely powdered, anhydrous K₂CO₃.

  • Causality & Validation: Stir the suspension at room temperature (25 °C) for 30 minutes. This pre-incubation allows the base to deprotonate the phenol, shifting the equilibrium from the hydrogen-bonded resting state to the reactive potassium phenoxide salt. The solution will develop a slight yellow tint—a visual self-validation that phenoxide formation is occurring.

Step 2: Electrophilic Addition (Alkylation)

  • Using a syringe, dropwise add 1.20 mL of ethyl iodide to the stirring suspension.

  • Heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The product (methyl 5-chloro-2-ethoxybenzoate) will exhibit a higher Rf value (less polar) compared to the starting phenol.

  • Maintain heating for 4 to 6 hours until TLC indicates the complete disappearance of the starting material spot.

Step 3: Quenching and Aqueous Workup

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into 50 mL of ice-cold deionized water.

  • Causality: The addition of water serves a dual purpose: it quenches any residual unreacted base/electrophile and forces the highly hydrophobic product out of the DMF solution, often causing it to initially oil out or precipitate.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash extensively with water (3 × 20 mL) followed by saturated brine (20 mL). Crucial Step: Because DMF is miscible with both water and organic solvents, multiple sequential water washes are mathematically required to partition the DMF out of the EtOAc layer completely, preventing solvent contamination in the final product.

Step 4: Isolation and Purification

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to obtain pure methyl 5-chloro-2-ethoxybenzoate.

Protocol Validation & Quality Control

To confirm the success of the ethylation and validate the system's output, perform ^1H NMR spectroscopy on the purified product. The reaction is deemed successful upon the observation of two key spectral changes:

  • Disappearance of the broad phenolic -OH singlet (typically observed around 10.5 ppm in the starting material).

  • Appearance of a characteristic ethoxy quartet (around 4.0-4.2 ppm, integrating to 2H) and a triplet (around 1.4-1.5 ppm, integrating to 3H), providing definitive structural proof of O-ethylation.

References

  • US Patent Application US20170107207A1. Aminopyrazolone derivative. Details the alkylation of methyl 5-chlorosalicylate utilizing potassium carbonate and alkyl halides in DMF.
  • World Intellectual Property Organization WO2015125785A1. Pyrazolone derivative having multiple substituents. Outlines the synthesis, isolation, and structural characterization of methyl 5-chloro-2-ethoxybenzoate.
  • Preprints.org. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Discusses the general principles, kinetics, and conditions for the O-alkylation of salicylates using ethyl iodide and potassium carbonate. Available at:[Link]

Methyl 5-chloro-2-ethoxybenzoate: A Strategic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Benzoate Ester

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Methyl 5-chloro-2-ethoxybenzoate, a substituted benzoate ester, has emerged as a key intermediate of significant interest. Its unique arrangement of functional groups—a reactive methyl ester, an electron-donating ethoxy group, and a strategically positioned chlorine atom on the aromatic ring—renders it a highly versatile scaffold for the synthesis of complex pharmaceutical agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols for the effective utilization of Methyl 5-chloro-2-ethoxybenzoate in drug discovery endeavors. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure both scientific integrity and practical utility.

Physicochemical Properties and Structural Attributes

While specific experimental data for Methyl 5-chloro-2-ethoxybenzoate is not widely published, its properties can be reliably extrapolated from its close analogue, Methyl 5-chloro-2-methoxybenzoate.

Table 1: Physicochemical Properties of Methyl 5-chloro-2-methoxybenzoate (Analogue)

PropertyValueSource
Molecular Formula C9H9ClO3[1][2]
Molecular Weight 200.62 g/mol [1][2]
Appearance White to light yellow crystal powder[3]
Boiling Point 235-240 °C[1]
Density 1.259 g/mL at 25 °C[1]
Refractive Index n20/D 1.5466[1]

The ethoxy group in the target compound is expected to slightly increase the lipophilicity and molecular weight compared to the methoxy analogue, which can be a desirable modification in tuning the pharmacokinetic profile of a drug candidate.

Strategic Synthesis of Methyl 5-chloro-2-ethoxybenzoate

The synthesis of Methyl 5-chloro-2-ethoxybenzoate can be logically approached through a two-step process starting from the commercially available 5-chlorosalicylic acid. This strategy offers a high degree of control and adaptability.

Synthesis_of_Methyl_5-chloro-2-ethoxybenzoate Start 5-Chlorosalicylic Acid Intermediate Methyl 5-chloro-2-hydroxybenzoate Start->Intermediate  Methanol, H₂SO₄ (cat.) Fischer Esterification Product Methyl 5-chloro-2-ethoxybenzoate Intermediate->Product  Ethyl Iodide, K₂CO₃ Williamson Ether Synthesis

Caption: Synthetic pathway to Methyl 5-chloro-2-ethoxybenzoate.

Protocol 1: Synthesis of Methyl 5-chloro-2-ethoxybenzoate

This protocol is adapted from established procedures for the synthesis of analogous benzoate esters.[4]

Part A: Fischer Esterification of 5-Chlorosalicylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous methanol (10-15 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-chloro-2-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Williamson Ether Synthesis

  • Reaction Setup: Dissolve the crude Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in anhydrous acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

  • Alkylation: Add ethyl iodide (1.2-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 5-chloro-2-ethoxybenzoate.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

Methyl 5-chloro-2-ethoxybenzoate is a valuable precursor for the synthesis of a range of pharmaceutical agents, most notably in the development of gastroprokinetic agents and potentially as a key fragment for cyclooxygenase-2 (COX-2) inhibitors.

Precursor to Mosapride Analogues

The 4-amino-5-chloro-2-ethoxybenzoyl moiety is the core structure of the gastroprokinetic agent Mosapride.[5][6] The synthesis of Mosapride and its analogues involves the initial preparation of a suitably substituted 4-amino-5-chloro-2-ethoxybenzoic acid, for which Methyl 5-chloro-2-ethoxybenzoate is a direct precursor via nitration, reduction, and hydrolysis.

Mosapride_Precursor_Synthesis Start Methyl 5-chloro-2-ethoxybenzoate Nitration Methyl 4-amino-5-chloro-2-ethoxybenzoate (via Nitration & Reduction) Start->Nitration 1. HNO₃, H₂SO₄ 2. Fe, HCl or H₂, Pd/C Hydrolysis 4-Amino-5-chloro-2-ethoxybenzoic Acid Nitration->Hydrolysis  NaOH, H₂O/MeOH  then H₃O⁺ Mosapride Mosapride Analogues Hydrolysis->Mosapride  Amide Coupling Reagents  Amine Fragment

Caption: Pathway to Mosapride analogues from the title compound.

Building Block for Potential COX-2 Inhibitors

The diaryl heterocycle motif is a common feature in selective COX-2 inhibitors.[7][8][9] The 5-chloro-2-ethoxyphenyl group can serve as one of the aryl rings in such structures. The ester functionality of Methyl 5-chloro-2-ethoxybenzoate provides a handle for further chemical transformations to construct the central heterocyclic ring system characteristic of many COX-2 inhibitors.

Key Synthetic Transformations and Protocols

The chemical versatility of Methyl 5-chloro-2-ethoxybenzoate is demonstrated through several key reactions that allow for its elaboration into more complex molecules.

Protocol 2: Amidation of Methyl 5-chloro-2-ethoxybenzoate

The conversion of the methyl ester to an amide is a fundamental step in the synthesis of many drug candidates. This can be achieved by direct aminolysis.[10][11]

  • Reaction Setup: In a pressure-rated sealed tube, dissolve Methyl 5-chloro-2-ethoxybenzoate (1 equivalent) in the desired primary or secondary amine (10-20 equivalents, serving as both reactant and solvent). For less reactive amines, a high-boiling point inert solvent like xylene can be used with a stoichiometric amount of the amine.

  • Heating: Heat the reaction mixture to 100-150 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If an excess of a volatile amine was used, remove it under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Causality: The direct aminolysis of an ester is often a thermodynamically controlled process requiring elevated temperatures to overcome the activation energy for the nucleophilic acyl substitution. Using the amine as a solvent drives the equilibrium towards the product side.

Protocol 3: Saponification to 5-Chloro-2-ethoxybenzoic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a crucial intermediate for subsequent amide coupling reactions using standard peptide coupling reagents.

  • Reaction Setup: Dissolve Methyl 5-chloro-2-ethoxybenzoate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of cold 1M HCl.

  • Isolation: The precipitated 5-Chloro-2-ethoxybenzoic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Conclusion

Methyl 5-chloro-2-ethoxybenzoate is a strategically valuable and versatile building block in drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for its incorporation into a diverse range of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for medicinal chemists to leverage the full potential of this important intermediate in the quest for novel therapeutic agents. The adaptability of its core structure makes it a compelling starting point for the synthesis of libraries of compounds for screening in various disease models, particularly in the areas of gastrointestinal motility and inflammatory disorders.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484–1492.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. (n.d.). Retrieved from [Link]

  • CN110143892A - The preparation method of Mosapride intermediate - Google Patents. (n.d.).
  • Amidation Reaction - YouTube. (2023, September 24). Retrieved from [Link]

  • Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. (n.d.). Retrieved from [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).
  • CN111349052B - Synthesis method of mosapride citrate - Google Patents. (n.d.).
  • El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6089.
  • Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. (n.d.). Retrieved from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (n.d.). Retrieved from [Link]

  • Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate | lookchem. (n.d.). Retrieved from [Link]

  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents. (n.d.).
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - MDPI. (2023, April 6). Retrieved from [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015, February 16). Retrieved from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Publishing. (n.d.). Retrieved from [Link]

  • US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents. (n.d.).
  • Amidation of methyl benzoate with various amines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Resolution and improved synthesis of (±)-arsenicin A: A natural adamantane-type tetraarsenical possessing strong anti-acute promelocytic leukemia cell line activity - University of Tasmania - Figshare. (2023, May 17). Retrieved from [Link]

  • Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis - PubMed. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Glycine, 1,1'-anhydride | C4H8N2O3 | CID 20177 - PubChem. (n.d.). Retrieved from [Link]

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Application Note: Optimized Protocols for the Esterification of 5-Chloro-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Insights

The compound 5-chloro-2-ethoxybenzoic acid is a highly valuable synthetic building block, frequently utilized in the development of[1]. However, achieving high-yielding esterification of this substrate presents unique mechanistic challenges that require careful protocol selection.

The Ortho Effect & Steric Hindrance

The primary challenge in esterifying this compound lies in the ortho-ethoxy group. This bulky substituent creates a significant steric shield around the carboxylic acid moiety. During a standard acid-catalyzed esterification, this steric bulk physically impedes the nucleophilic attack of the alcohol onto the protonated carbonyl carbon. Furthermore, the meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), which subtly alters the electrophilicity of the intermediate species.

Because of this steric hindrance, traditional often results in sluggish kinetics and incomplete conversion unless pushed with specialized water-removal apparatuses or massive excesses of alcohol[2]. Therefore, activating the carboxylic acid into a highly electrophilic intermediate—such as an acid chloride or an O-acylisourea—is the most reliable strategy for quantitative yields[3].

Method Selection Logic

To ensure a self-validating and efficient workflow, the choice of esterification protocol must be dictated by the steric nature of the target alcohol and the desired scale of the reaction.

MethodSelection Start Substrate: 5-Chloro-2-ethoxybenzoic acid Q1 Is the target alcohol sterically hindered? Start->Q1 A1_Yes Yes (e.g., t-Butanol) Q1->A1_Yes A1_No No (e.g., MeOH, EtOH) Q1->A1_No Meth1 Protocol B: Steglich Esterification A1_Yes->Meth1 Q2 Scale of Reaction? A1_No->Q2 A2_Small Small / Discovery Scale Q2->A2_Small A2_Large Large / Process Scale Q2->A2_Large Meth2 Protocol A: Acid Chloride Method A2_Small->Meth2 Meth3 Protocol C: Fischer Esterification A2_Large->Meth3

Decision matrix for selecting the optimal esterification protocol.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification (Recommended for Scale-Up)

Causality & Insight : By converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), the steric barrier is overcome by the extreme electrophilicity of the intermediate. The addition of catalytic DMF is critical; it reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating agent, significantly accelerating the reaction[3].

Step-by-Step Procedure :

  • Activation : To an oven-dried round-bottom flask, add 5-chloro-2-ethoxybenzoic acid (1.0 eq) and suspend in anhydrous dichloromethane (DCM) or toluene (0.2 M).

  • Catalysis : Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Chlorination : Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at room temperature. (Safety Note: Perform in a well-ventilated fume hood due to HCl and SO₂ gas evolution).

  • Reflux : Heat the mixture to reflux (40°C for DCM, 80°C for toluene) for 2-4 hours until gas evolution ceases and the solution becomes clear.

  • Concentration : Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl₂. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.

  • Esterification : Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add the desired alcohol (1.2 eq) followed by dropwise addition of Triethylamine (Et₃N, 2.0 eq).

  • Workup : Stir for 1 hour at room temperature. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the ester.

Workflow Start 5-Chloro-2-ethoxybenzoic Acid Step1 Add SOCl2 (1.5 eq) + DMF (cat.) in Toluene or DCM Start->Step1 Intermediate 5-Chloro-2-ethoxybenzoyl Chloride (Reactive Intermediate) Step1->Intermediate Reflux, 2-4h Waste HCl & SO2 Gas (Scrubbed) Step1->Waste Gas Evolution Step2 Add Alcohol (R-OH) + Et3N at 0°C, then RT Intermediate->Step2 Evaporate excess SOCl2 Product 5-Chloro-2-ethoxybenzoic Acid Ester (Target Product) Step2->Product Aqueous Workup

Workflow for acid chloride-mediated esterification and byproduct management.

Protocol B: Steglich Esterification (For Bulky/Acid-Sensitive Alcohols)

Causality & Insight : For sterically hindered alcohols (e.g., tert-butanol), the acid chloride method may cause elimination. The uses EDC and 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that easily overcomes the steric bulk of the ortho-ethoxy group[4].

Step-by-Step Procedure :

  • Preparation : Dissolve 5-chloro-2-ethoxybenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M) at 0°C.

  • Catalyst Addition : Add DMAP (0.1 eq) to the stirring solution.

  • Coupling : Add EDC-HCl (1.2 eq) in portions over 15 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup : Dilute with DCM, wash sequentially with 5% citric acid (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Modified Fischer Esterification (For Simple Alcohols)

Causality & Insight : If synthesizing the methyl or ethyl ester on a large scale where SOCl₂ is undesirable, Fischer esterification can be forced. The mechanism relies on the (protonation-addition-deprotonation-protonation-elimination-deprotonation)[5]. To overcome the ortho-ethoxy steric block, Le Chatelier's principle must be aggressively applied by using the alcohol as the solvent and actively removing water[5].

Step-by-Step Procedure :

  • Dissolution : Dissolve the acid in a large excess of the target alcohol (e.g., Methanol or Ethanol, 10-20 volumes).

  • Acidification : Cautiously add concentrated H₂SO₄ (0.1-0.2 eq).

  • Reflux : Heat to reflux for 24-48 hours. (Crucial: use a Soxhlet extractor with molecular sieves or a Dean-Stark trap if using a co-solvent like toluene to remove water).

  • Neutralization : Cool the mixture and concentrate to 1/3 volume. Pour into ice-cold saturated NaHCO₃ solution to neutralize the H₂SO₄ and unreacted starting material.

  • Extraction : Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the three protocols to aid in workflow selection:

ParameterProtocol A: Acid ChlorideProtocol B: SteglichProtocol C: Fischer
Best Suited For Primary/Secondary alcohols, ScalabilityBulky/Acid-sensitive alcoholsSimple alcohols (MeOH, EtOH)
Typical Yield 85 - 95%75 - 90%60 - 80% (Equilibrium limited)
Reaction Time 3 - 5 hours12 - 16 hours24 - 48 hours
Key Byproducts HCl, SO₂ (Requires gas scrubbing)Water-soluble urea derivativesWater (Must be actively removed)
Steric Tolerance High (Highly electrophilic intermediate)Very High (DMAP catalysis)Low (Subject to ortho effect)

References

  • Title: JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)
  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Strategic Nucleophilic Substitution on Methyl 5-chloro-2-hydroxybenzoate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: Methyl 5-chloro-2-hydroxybenzoate is a pivotal scaffold in medicinal chemistry and materials science, serving as a versatile precursor for a wide array of more complex molecules.[1][2] Its functionalized aromatic system, featuring a halogen leaving group, a directing hydroxyl group, and an ester moiety, presents unique challenges and opportunities for synthetic chemists. This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate. We delve into the mechanistic underpinnings of both classical and modern catalytic approaches, offering detailed, field-tested protocols for the formation of C-N, C-O, and C-S bonds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic programs.

Mechanistic Considerations: Choosing the Right Pathway

The reactivity of methyl 5-chloro-2-hydroxybenzoate towards nucleophiles is governed by the electronic properties of its substituents. The chlorine atom is the target leaving group. The hydroxyl group (-OH) is a strong electron-donating group by resonance, while the methyl ester (-COOCH₃) is an electron-withdrawing group. Their positions relative to the chlorine atom dictate the most effective reaction strategy.

Nucleophilic Aromatic Substitution (SNAr)

The classical SNAr pathway involves the direct attack of a nucleophile on the carbon bearing the leaving group, proceeding through a negatively charged Meisenheimer intermediate.[3][4] For this mechanism to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), typically nitro groups (-NO₂), positioned ortho or para to the leaving group.[4]

In methyl 5-chloro-2-hydroxybenzoate, the key activating group, the ester, is meta to the chlorine. The powerful electron-donating hydroxyl group is para. This electronic arrangement does not sufficiently stabilize the negative charge of the Meisenheimer complex, making the uncatalyzed SNAr pathway generally slow and requiring harsh conditions with limited substrate scope. Therefore, for most applications, transition-metal-catalyzed methods are vastly superior.

Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry largely favors metal-catalyzed cross-coupling reactions for their high efficiency, mild conditions, and broad functional group tolerance. For an aryl chloride like methyl 5-chloro-2-hydroxybenzoate, two primary strategies are employed.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for forming C-N bonds. The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]

  • Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-O, C-N (Goldberg reaction), and C-S bonds.[6][7] While traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), modern protocols use catalytic amounts of a copper(I) salt with a ligand, allowing for significantly milder conditions.[6][8][9] The mechanism involves the formation of a copper(I) nucleophile (e.g., an alkoxide or amide), which then reacts with the aryl halide.[6]

Protocols for Nucleophilic Substitution

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as sodium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

C-N Bond Formation: Buchwald-Hartwig Amination

This protocol is a general method for coupling primary or secondary amines with methyl 5-chloro-2-hydroxybenzoate. The selection of the ligand is crucial; bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often effective for challenging aryl chlorides.[5]

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes. The color should change, indicating the formation of the active Pd(0) complex.

  • Reagent Addition: Add methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent), followed by the desired amine (1.2 - 1.5 equivalents).

  • Reaction: Heat the reaction mixture to 100-110 °C (reflux) and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed (typically 6-24 hours), cool the mixture to room temperature. Quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)Catalyst/LigandBaseSolventTemp. (°C)Typical Yield
AnilinePd(dba)₂ / XPhosNaOtBuToluene110Good to Excellent
MorpholinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane100Good to Excellent
BenzylaminePd(OAc)₂ / BrettPhosK₂CO₃t-Amyl Alcohol110Good
Primary AlkylaminesPd-G3-XPhosLHMDSToluene100Good to Excellent
C-O Bond Formation: Ullmann-Type Ether Synthesis

This protocol describes the copper-catalyzed coupling of phenols or alcohols to form diaryl or alkyl aryl ethers. The use of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), is key to achieving good yields at moderate temperatures.

  • Reaction Setup: To a Schlenk tube, add copper(I) iodide (CuI, 10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Reagent Addition: Add methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent) and the desired phenol or alcohol (1.5 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Nucleophile (Alcohol)Catalyst/LigandBaseSolventTemp. (°C)Typical Yield
PhenolCuI / 1,10-PhenanthrolineCs₂CO₃DMF120Moderate to Good
p-CresolCuI / DMEDAK₂CO₃Dioxane110Good
Methanol (as MeONa)CuI(None)NMP130Moderate
C-S Bond Formation: Ullmann-Type Thioether Synthesis

This protocol is analogous to the ether synthesis but uses a thiol as the nucleophile to form an aryl thioether. These reactions often proceed under slightly milder conditions than their C-O counterparts.

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in ethanol.

  • Base Addition: Add potassium hydroxide (KOH, 1.2 equivalents) and stir until the thiol is fully deprotonated to the thiolate.

  • Substrate Addition: Add a solution of methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent) in ethanol.

  • Catalyst Addition (Optional but Recommended): For less reactive thiols, add CuI (5-10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture and neutralize with dilute HCl.

  • Extraction & Purification: Remove the ethanol under reduced pressure. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Visualized Workflows and Mechanisms

To clarify the processes, the following diagrams illustrate a typical catalytic cycle and the general laboratory workflow.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) oa->pd2_complex ligand_exchange Amine Coordination pd2_complex->ligand_exchange RNH₂ pd2_amine_complex [L₂Pd(II)(Ar)(H₂NR)]⁺Cl⁻ ligand_exchange->pd2_amine_complex deprotonation Base Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex L₂Pd(II)(Ar)(HNR) deprotonation->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 Product Ar-NHR

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup 1. Assemble Dry Glassware Under Inert Atmosphere start->setup reagents 2. Add Catalyst, Ligand, Base, and Solvent setup->reagents reactants 3. Add Aryl Halide and Nucleophile reagents->reactants reaction 4. Heat and Stir (Monitor by TLC/GC) reactants->reaction workup 5. Cool, Quench, and Extract reaction->workup purify 6. Dry and Concentrate Organic Layer workup->purify column 7. Purify by Column Chromatography purify->column characterize 8. Characterize Pure Product (NMR, MS, etc.) column->characterize end_node End characterize->end_node

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Application Notes and Protocols: Leveraging Methyl 5-chloro-2-ethoxybenzoate in the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic utility of Methyl 5-chloro-2-ethoxybenzoate as a precursor for constructing substituted benzimidazole scaffolds. While not a direct cyclization substrate, its structural features offer a strategic entry point into this important class of heterocyclic compounds, which are prominent in medicinal chemistry.

Introduction: The Strategic Value of Methyl 5-chloro-2-ethoxybenzoate

Methyl 5-chloro-2-ethoxybenzoate is a substituted benzoic acid ester. Its potential in heterocyclic synthesis is derived from its distinct functional groups: a methyl ester, an ethoxy group, and a chloro substituent on the aromatic ring. These features can be strategically manipulated to construct complex heterocyclic systems. The benzimidazole core, in particular, is a "privileged scaffold" in drug discovery, forming the basis for a wide range of therapeutic agents. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] In this context, Methyl 5-chloro-2-ethoxybenzoate serves as a readily available starting material for the corresponding carboxylic acid, 5-chloro-2-ethoxybenzoic acid.

The presence of the ethoxy and chloro substituents on the final benzimidazole product can significantly influence its physicochemical properties and biological activity. The ethoxy group can enhance lipophilicity and modulate metabolic stability, while the chloro group can impact binding affinity to biological targets through halogen bonding and by altering the electronic nature of the molecule.

Proposed Synthetic Pathway: From Ester to Benzimidazole

The most direct application of Methyl 5-chloro-2-ethoxybenzoate in benzimidazole synthesis involves a two-step process:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-ethoxybenzoic acid.

  • Condensation and Cyclization: Reaction of 5-chloro-2-ethoxybenzoic acid with a substituted o-phenylenediamine to form the target benzimidazole.

This approach is based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[3]

Visualizing the Synthesis

Benzimidazole Synthesis from Methyl 5-chloro-2-ethoxybenzoate start Methyl 5-chloro-2-ethoxybenzoate intermediate 5-chloro-2-ethoxybenzoic acid start->intermediate Hydrolysis (e.g., NaOH, H2O/MeOH) product 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole intermediate->product Condensation & Cyclization (e.g., PPA or heat) reagent o-phenylenediamine reagent->product

Caption: Proposed two-step synthesis of a substituted benzimidazole.

Detailed Experimental Protocols

3.1. Protocol 1: Hydrolysis of Methyl 5-chloro-2-ethoxybenzoate

Objective: To synthesize 5-chloro-2-ethoxybenzoic acid.

Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a fundamental and high-yielding transformation. The use of a base like sodium hydroxide in a mixed aqueous-organic solvent system ensures miscibility and promotes the reaction to completion. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.

Materials:

  • Methyl 5-chloro-2-ethoxybenzoate

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-chloro-2-ethoxybenzoate (1 equivalent) in methanol.

  • Add 1 M NaOH solution (2-3 equivalents) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, washing with cold distilled water.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude 5-chloro-2-ethoxybenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

3.2. Protocol 2: Synthesis of 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole

Objective: To synthesize a substituted benzimidazole via condensation and cyclization.

Rationale: This protocol utilizes the Phillips-Ladenburg synthesis, a classic method for forming the benzimidazole ring.[3] The condensation of the carboxylic acid with o-phenylenediamine, typically under acidic conditions or high temperatures, leads to the formation of an amide intermediate which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole. Polyphosphoric acid (PPA) is a common reagent for this transformation as it acts as both a catalyst and a dehydrating agent.

Materials:

  • 5-chloro-2-ethoxybenzoic acid (from Protocol 1)

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 5-chloro-2-ethoxybenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent).

  • Carefully add polyphosphoric acid (PPA) to the flask (enough to ensure good mixing and act as a solvent).

  • Heat the reaction mixture to 140-160 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to below 100 °C and carefully pour it into a beaker containing ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol to yield the purified 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole.

Visualizing the Experimental Workflow

Experimental Workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_cyclization Protocol 2: Benzimidazole Formation h1 Dissolve Ester in MeOH h2 Add NaOH Solution h1->h2 h3 Reflux h2->h3 h4 Cool & Remove MeOH h3->h4 h5 Acidify with HCl h4->h5 h6 Isolate & Purify Acid h5->h6 c1 Combine Acid & Diamine h6->c1 Use Purified Acid c2 Add PPA c1->c2 c3 Heat to 140-160°C c2->c3 c4 Quench in Ice Water c3->c4 c5 Neutralize with NaHCO3 c4->c5 c6 Isolate & Purify Benzimidazole c5->c6

Caption: Step-by-step workflow for the two-protocol synthesis.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed synthetic route. Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific reaction conditions and the purity of the starting materials.

StepReaction TypeKey ReagentsTypical ConditionsExpected ProductEstimated Yield
1HydrolysisNaOH, MeOH/H₂OReflux, 2-4 h5-chloro-2-ethoxybenzoic acid>90%
2Condensation/Cyclizationo-phenylenediamine, PPA140-160 °C, 2-4 h2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole70-85%
Challenges and Alternative Synthetic Strategies

While the proposed two-step synthesis of benzimidazoles is a robust and well-precedented approach, researchers should be aware of potential challenges and alternative strategies.

  • Synthesis of Quinazolinones: The direct synthesis of quinazolinones from Methyl 5-chloro-2-ethoxybenzoate is not straightforward due to the lack of a 2-amino group, which is a key requirement for classical methods like the Niementowski reaction.[4] A multi-step synthesis would be necessary, likely involving nitration at the 2-position, followed by reduction to the amine to generate a suitable anthranilic acid derivative. This transformed intermediate could then be subjected to standard quinazolinone synthesis protocols.

  • Alternative Benzimidazole Synthesis: For the condensation of 5-chloro-2-ethoxybenzoic acid with o-phenylenediamine, alternative catalysts and conditions have been reported for similar systems. These include the use of ammonium chloride, which can offer a greener and more economically viable option.[5] Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields.

Conclusion

Methyl 5-chloro-2-ethoxybenzoate is a valuable and versatile starting material for the synthesis of substituted benzimidazoles. The straightforward hydrolysis to its corresponding carboxylic acid, followed by condensation with o-phenylenediamines, provides a reliable route to this important heterocyclic scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals looking to incorporate this building block into their synthetic programs.

References

  • Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
  • Patil, S. B., et al. (2020). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 15(2), 85-92.
  • Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(43), 30197-30201.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Kumar, R., et al. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.
  • Zheng, C., et al. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(47), 4487-4490.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Maleki, A., et al. (2017). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • World of Molecules. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Chen, J., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(43), 8363-8380.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Saudi Chemical Society, 21(1), S334-S366.
  • Ukmar, T., et al. (2009). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. ARKIVOC, 2009(11), 219-226.
  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
  • Swain, B., et al. (2021). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 14(3), 1836-1845.
  • Saini, P., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
  • Leonardi, M., et al. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • Kidwai, M., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
  • Laddha, S. S., & Bhatnagar, S. P. (2007). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one. Molecular Diversity, 11(3-4), 167-172.
  • BenchChem. (2025). Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid Against Similar Compounds: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]

  • Greminger, M. P., et al. (2022).
  • Tan, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2796-2804.
  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123.
  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino.
  • Sharma, M., et al. (2023). The interaction of a substituted carbene with azo analogue was studied to obtain Benzimidazole derivative under kinetically controlled phase transfer catalysis conditions. Heterocyclic Letters, 13(3), 553-562.
  • International Society of Heterocyclic Chemistry. (2017). The ISHC Bulletin.
  • Li, J., et al. (2020). Synthesis of Heterocycles from 2-Acylbenzoic Acids. Asian Journal of Organic Chemistry, 9(12), 2000-2016.

Sources

Purification of Methyl 5-chloro-2-ethoxybenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Methyl 5-chloro-2-ethoxybenzoate by Low-Temperature Recrystallization

Abstract

This application note details the purification protocol for Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) . While often isolated as an oil or low-melting solid in crude synthesis, high-purity crystalline forms are required for pharmaceutical intermediates to ensure accurate stoichiometry and stability.[1][2] This guide addresses the specific challenge of "oiling out" common to benzoate esters and provides a validated Low-Temperature Recrystallization workflow. We prioritize a self-validating system using solubility differentials and thermal control to achieve purities >98%.

Introduction & Compound Profile

Methyl 5-chloro-2-ethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical agents, including pyrazolone derivatives and sulfonamides.[1][2] Its purification is often complicated by its physical state; literature reports frequently describe it as an oily substance or a low-melting solid [1].[1][2] Standard recrystallization (boiling and cooling to room temperature) often fails, resulting in phase separation (oiling out) rather than crystal lattice formation.[1]

Table 1: Physicochemical Profile

Property Specification Notes
Compound Name Methyl 5-chloro-2-ethoxybenzoate
CAS Number 75230-37-4 Verified Identifier [2]
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Physical State Oil or Low-Melting Solid Melting Point estimated < 50°C
Solubility Soluble in EtOAc, DCM, MeOH Insoluble in Water
Key Impurities 5-Chloro-2-hydroxybenzoate (Phenol) Unreacted Starting Material

| | 5-Chloro-2-ethoxybenzoic acid | Hydrolysis Byproduct |[1][2][3][4]

Pre-Formulation & Solvent Selection Strategy

The core principle for purifying low-melting esters is Melt Crystallization or Low-Temperature Solution Crystallization .[1] We utilize a solvent system that maintains solubility at ambient temperature but induces supersaturation at sub-ambient temperatures (-20°C).[1]

Solvent Screening Logic:

  • Methanol/Water (Polar/Anti-solvent): Effective for removing non-polar impurities, but risks oiling out if water is added too quickly.[1]

  • Hexane/Ethyl Acetate (Non-polar/Polar): Recommended. The ester is highly soluble in EtOAc but less so in Hexane at low temperatures.[1][2] This system provides a gentle gradient for crystal growth.[1]

Detailed Protocol: Low-Temperature Recrystallization

Objective: Isolate crystalline Methyl 5-chloro-2-ethoxybenzoate from crude reaction oil.

Materials Required:
  • Crude Methyl 5-chloro-2-ethoxybenzoate[1]

  • Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)[1]

  • Equipment: Jacketed crystallization vessel or round-bottom flask, dry ice/acetone bath or cryostat, vacuum filtration setup (Buchner funnel with chilled jacket preferred).[1][2]

Step-by-Step Methodology:

Step 1: Dissolution & Hot Filtration

  • Place the crude oil (e.g., 10 g) in a 100 mL round-bottom flask.

  • Add Ethyl Acetate dropwise while warming the flask to 35-40°C (do not boil excessively as the MP is low).

  • Add just enough EtOAc to dissolve the oil completely.[1]

  • Optional: If solid particulates (salts) are present, filter the warm solution through a sintered glass funnel.[1]

Step 2: Anti-Solvent Addition

  • While stirring gently at 30°C, slowly add n-Hexane until a faint, persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution (restore single phase).[1]

  • Ratio Target: The final solvent ratio should be approximately 1:4 to 1:6 (EtOAc:Hexane).

Step 3: Controlled Cooling (The Critical Step)

  • Allow the clear solution to cool to Room Temperature (20-25°C) undisturbed.

  • Transfer the flask to a 4°C environment (fridge or cold bath) for 2 hours.

    • Observation: If oil droplets appear, reheat and add slightly more EtOAc.[1]

  • Transfer to a -20°C environment (freezer or cryostat) for 12-24 hours.

  • Seeding: If no crystals form after 2 hours at -20°C, scratch the glass surface with a glass rod or add a seed crystal of pure Methyl 5-chloro-2-ethoxybenzoate if available.

Step 4: Isolation

  • Pre-chill the filtration apparatus (Buchner funnel) and washing solvent (100% Hexane) to -20°C.[1]

  • Filter the cold slurry rapidly to prevent melting.[1]

  • Wash the filter cake with cold Hexane (-20°C) to remove surface impurities (mother liquor).

  • Drying: Dry the solid in a vacuum desiccator at Room Temperature. Do not use a vacuum oven with heat, as the product may melt.[1]

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling the "oiling out" phenomenon, a common failure mode for this compound.

Recrystallization_Workflow Start Crude Methyl 5-chloro-2-ethoxybenzoate (Oil/Solid Mixture) Dissolve Dissolve in Min. Warm EtOAc (35°C) Start->Dissolve AddHexane Add n-Hexane until Cloud Point (Re-clarify with EtOAc) Dissolve->AddHexane Cooling Stepwise Cooling: RT -> 4°C -> -20°C AddHexane->Cooling Check Check State at 4°C Cooling->Check Crystals Crystals Formed Check->Crystals Clear/Solid Oil Oiling Out (Phase Separation) Check->Oil Turbid/Droplets Seed Seed/Scratch at -20°C Crystals->Seed Remedy Reheat & Add 5% more EtOAc Oil->Remedy Remedy->Cooling Filter Cold Filtration (-20°C) Wash with Cold Hexane Seed->Filter Final Pure Crystalline Product Filter->Final

Caption: Decision logic for Low-Temperature Recrystallization, addressing the risk of oiling out.

Quality Control & Validation (PAT)

To ensure the protocol is self-validating, perform the following checks:

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%).[1]

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: Purity > 98.0% (Area %).

  • Melting Point:

    • Since the MP is close to ambient, use a DSC (Differential Scanning Calorimetry) for precise determination.[1] A sharp endotherm indicates high purity.[1]

  • H-NMR:

    • Verify removal of solvent (Hexane/EtOAc peaks) and absence of the phenol impurity (shift in aromatic protons).[1]

Troubleshooting

IssueCauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.[1]Re-dissolve by warming; add slightly more polar solvent (EtOAc); cool more slowly.[1]
No Crystals Supersaturation not reached or nucleation barrier high.Evaporate 10% of solvent; scratch glass; add seed crystal; lower temp to -78°C (Dry ice/Acetone).
Low Yield Product too soluble in mother liquor.[1]Concentrate mother liquor and repeat cooling (2nd crop); use colder wash solvent.[1]

References

  • Synthesis of Pyrazolone Derivatives. (2015). World Intellectual Property Organization, WO2015125785A1.[1] (Describes the synthesis and isolation of Methyl 5-chloro-2-ethoxybenzoate as an oily substance).

  • Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4). BLD Pharm Catalog.[1][2][4][5][6] (Verification of CAS and commercial availability).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for low-temperature crystallization techniques).

Sources

Application Note: Solvent Selection for Alkylation of Methyl 5-Chloro-2-hydroxybenzoate

[1]

Abstract

The alkylation of methyl 5-chloro-2-hydroxybenzoate (methyl 5-chlorosalicylate) presents a specific chemoselective challenge due to the strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-carbonyl oxygen of the ester.[1] This interaction significantly lowers the acidity of the phenol and reduces nucleophilicity.[1] This guide analyzes solvent selection strategies to disrupt this stabilization, enhance reaction kinetics, and simplify downstream processing.[1] We compare polar aprotic systems (DMF/DMA) against ketone-based solvents (Acetone/MEK) and Phase Transfer Catalysis (PTC) models.[1]

Introduction & Mechanistic Challenges

The Substrate Architecture

Methyl 5-chloro-2-hydroxybenzoate contains three critical electronic features:

  • 5-Chloro Substituent: An electron-withdrawing group (EWG) that increases the acidity of the phenol (

    
     ~8-9), theoretically aiding deprotonation.[1]
    
  • 2-Carbomethoxy Group: A strong EWG that further acidifies the phenol but introduces a steric and electronic trap.

  • Intramolecular Hydrogen Bond: The phenolic proton forms a robust 6-membered chelate ring with the ester carbonyl.

The Solvation Requirement

To achieve efficient O-alkylation (Williamson Ether Synthesis), the base must deprotonate the phenol to form the phenoxide anion.[1] However, the intramolecular H-bond stabilizes the ground state, raising the activation energy for deprotonation.[1]

  • Non-Polar Solvents: Fail to disrupt the H-bond; reaction rates are negligible without PTC.

  • Protic Solvents (Alcohols): Compete for the alkylating agent and solvate the nucleophile (phenoxide) too strongly via H-bonding, reducing reactivity (

    
     decreases).[1]
    
  • Polar Aprotic Solvents (The Solution): Solvents like DMF or NMP effectively solvate the metal cation (e.g.,

    
    ), leaving the phenoxide anion "naked" and highly reactive.[1] They also possess high dielectric constants that assist in breaking the internal H-bond.
    
Mechanistic Pathway Visualization

AlkylationMechanismSubstrateMethyl 5-chloro-2-hydroxybenzoate(Intramolecular H-Bond)IntermediateNaked Phenoxide Anion(High Energy Nucleophile)Substrate->IntermediateDeprotonation(H-bond disruption)BaseBase (K2CO3)Base->IntermediateSolventPolar Aprotic Solvent(DMF/DMA)Solvent->IntermediateCation Solvation(Rate Acceleration)ProductMethyl 5-chloro-2-alkoxybenzoateIntermediate->ProductSN2 AttackByproductKX + CO2 + H2OIntermediate->ByproductAlkylatingAgentAlkyl Halide (R-X)AlkylatingAgent->Product

Figure 1: Mechanistic flow of the Williamson Ether synthesis emphasizing the role of solvent in cation solvation and H-bond disruption.[1][2]

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature, rate, and workup method.[1]

Solvent SystemDielectric Constant (

)
Reaction RateWorkup ComplexityRecommended For
DMF / DMA High (36-38)Fastest High (Requires aqueous wash/extraction)Unreactive alkyl halides, Scale < 100g
Acetone Moderate (21)Moderate/SlowLow (Filtration + Evaporation)Reactive electrophiles (MeI, BnBr), High Purity needs
Acetonitrile High (37)FastModerate (Azeotropes)General purpose, HPLC monitoring
Toluene + PTC Low (2.[1]4)ModerateModerateIndustrial Scale (>1kg), Cost-sensitive processes
Technical Recommendation
  • For Discovery/Medicinal Chemistry: Use DMF or DMA .[1] The priority is conversion and yield. The difficulty in removing DMF is acceptable on a milligram scale.

  • For Process Development: Transition to Acetone (pressurized if necessary) or MEK (Methyl Ethyl Ketone).[1] MEK boils at 80°C, offering a higher thermal ceiling than acetone (56°C) while maintaining easy removal.[1]

Experimental Protocols

Protocol A: High-Efficiency Alkylation (DMF Method)

Best for unreactive alkyl halides or rapid library synthesis.[1]

Reagents:

  • Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)[1]

  • Alkyl Halide (1.2 - 1.5 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)[1]

Procedure:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-chloro-2-hydroxybenzoate and anhydrous DMF.

  • Activation: Add

    
     in one portion. Stir at room temperature for 15 minutes. Note: The solution may change color (yellowing) as the phenoxide forms.[1]
    
  • Addition: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).

  • Reaction:

    • For Reactive Halides (MeI, Allyl Bromide): Stir at 25°C for 2-4 hours.

    • For Unreactive Halides (Alkyl Chlorides): Heat to 60-80°C for 4-12 hours.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water/brine (1:1).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    ) to remove residual DMF.[1] Critical Step: Residual DMF causes oiling during concentration.[1]
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Scalable Process (Acetone/MEK Method)

Best for avoiding high-boiling solvents and simplifying purification.[1]

Reagents:

  • Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)[1]

  • Alkyl Halide (1.5 eq)[1]

  • Potassium Carbonate (

    
    ), milled powder (3.0 eq)[1]
    
  • Solvent: Acetone (Reagent Grade) or MEK[1]

Procedure:

  • Charge: Dissolve the substrate in Acetone (10 volumes).

  • Base: Add powdered

    
    . Note: Milled base is crucial here due to lower solubility in ketones compared to DMF.
    
  • Reflux: Add Alkyl Halide and heat the mixture to reflux (56°C for Acetone, 80°C for MEK).

  • Monitoring: Monitor by TLC or HPLC. Reaction times will be longer (12-24 hours) compared to DMF.[1]

  • Workup:

    • Cool to room temperature.

    • Filter the solids (inorganic salts:

      
       and excess 
      
      
      ).[1]
    • Rinse the filter cake with fresh Acetone.

    • Concentrate the filtrate to dryness.

  • Purification: Often yields a crystalline solid directly. If necessary, recrystallize from Hexane/Ethyl Acetate.[1]

Process Decision Logic

Use the following flowchart to determine the optimal workflow for your specific alkylating agent and scale.

SolventDecisionStartSelect Alkylating AgentIsReactiveIs Agent Reactive?(MeI, BnBr, Allyl-Br)Start->IsReactiveScaleScale of ReactionIsReactive->ScaleYesDMFUse DMF/DMA(Protocol A)IsReactive->DMFNo (Alkyl Chlorides, Mesylates)AcetoneUse Acetone/MEK(Protocol B)Scale->Acetone< 100gPTCUse Toluene + TBAB(Phase Transfer)Scale->PTC> 100g (Cost/Safety Critical)

Figure 2: Decision tree for solvent selection based on electrophile reactivity and operational scale.

Troubleshooting & Critical Parameters

C-Alkylation vs. O-Alkylation

While O-alkylation is favored, C-alkylation (on the ring) is a potential side reaction if the phenoxide is extremely "hard" or if the solvent is too non-polar.[1]

  • Mitigation: Use polar aprotic solvents (DMF) to favor O-alkylation by solvating the cation and allowing the oxygen to attack freely.[1] Avoid extremely high temperatures (>100°C).

Hydrolysis of the Ester

The starting material contains a methyl ester.[1] Strong hydroxide bases (NaOH/KOH) or presence of water at high temperatures can hydrolyze this ester to the carboxylic acid (Saponification).[1]

  • Control: Use anhydrous Carbonate bases (

    
    , 
    
    
    ).[1] Ensure solvents are dry (Water content < 0.1%).[1]
Incomplete Reaction

If the reaction stalls in Acetone:

  • Add a catalytic amount of Sodium Iodide (Finkelstein condition) to convert alkyl chlorides/bromides to more reactive iodides in situ.[1]

  • Switch solvent to MEK to increase reflux temperature by ~24°C.

References

  • Sigma-Aldrich. Methyl 5-chloro-2-methoxybenzoate Product Specification.Link[1]

  • Organic Syntheses. Williamson Ether Synthesis General Procedures. Org.[1][3][4][5] Synth. 1925, 4,[1] 72. Link[1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Solvent Effects.Link

  • Feilden, A. D. Alkylation of Salicylic Acids.[1][6] University of York, Thesis.[1] (Discusses alkylation conditions for salicylate derivatives). Link

  • Chemistry LibreTexts. Nucleophilic Substitution in Ether Synthesis.Link[1]

Troubleshooting & Optimization

Technical Support Center: Methyl 5-chloro-2-ethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimized synthesis of Methyl 5-chloro-2-ethoxybenzoate , a critical intermediate often used in the development of antihypertensive agents (e.g., Nilvadipine analogs) and other pharmaceutical scaffolds.

Introduction: The Synthetic Strategy

To achieve high purity and yield, we recommend Route A (Esterification → O-Alkylation) over Route B (Alkylation → Esterification).[1]

  • Route A (Recommended): Methylation of the carboxylic acid first, followed by ethylation of the phenol. This route avoids the formation of the ethyl ester byproduct, which occurs if you alkylate the acid with ethyl iodide.

  • Route B (Not Recommended): Ethylation of 5-chlorosalicylic acid first yields Ethyl 5-chloro-2-ethoxybenzoate (via simultaneous esterification/etherification) or requires complex selective protection strategies.

Module 1: Step 1 – Methyl Ester Formation

Reaction: 5-Chloro-2-hydroxybenzoic acid + Methanol


 Methyl 5-chloro-2-hydroxybenzoate
Standard Protocol
  • Reagents: 5-Chlorosalicylic acid (1.0 eq), Methanol (10-20 eq),

    
     (0.5 eq).[1]
    
  • Conditions: Reflux (

    
    ) for 8–12 hours.[1]
    
  • Workup: Concentrate MeOH, neutralize with saturated

    
    , extract with DCM.
    
Troubleshooting & FAQs

Q1: My conversion is stuck at ~85%. How do I drive it to completion?

Cause: Fischer esterification is an equilibrium process. Water accumulation halts the forward reaction. [1] Solution:

  • Chemical Drying: Add trimethyl orthoformate (1.5 eq) to the reaction mixture. It reacts with generated water to form methanol and methyl formate, irreversibly driving the equilibrium.

  • Physical Removal: If scaling up (>50g), use a Dean-Stark trap (with a binary solvent like Toluene/MeOH) to azeotropically remove water, though the orthoformate method is superior for this specific substrate.[1]

Q2: I see a new impurity spot just above the product on TLC.

Cause: Formation of the dimethyl ether byproduct (Methyl 5-chloro-2-methoxybenzoate) is possible if the reaction runs too long with high acid concentration, though rare without a methylating agent like DMS. More likely, it is unreacted acid. [1] Validation: Perform a bicarbonate wash. If the spot disappears from the organic layer, it was unreacted starting material.

Module 2: Step 2 – O-Ethylation (The Critical Step)

Reaction: Methyl 5-chloro-2-hydroxybenzoate + Ethyl Iodide


 Methyl 5-chloro-2-ethoxybenzoate
Optimized Protocol (Williamson Ether Synthesis)
  • Substrate: Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.5 eq) [Preferred over EtBr][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

  • Temperature:

    
     (DMF) or Reflux (Acetone)
    
Troubleshooting & FAQs

Q3: Why is the reaction rate so slow? (Starting material remains after 24h)

Cause: The "Ortho Effect." The phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This stabilizes the phenol and reduces the nucleophilicity of the phenoxide anion. Solution:

  • Switch Solvent: Move from Acetone to DMF or NMP . Polar aprotic solvents better solvate the potassium cation, leaving the phenoxide "naked" and more reactive.

  • Finkelstein Catalyst: If using Ethyl Bromide (cheaper), add 10 mol% Potassium Iodide (KI) .[1] This generates Ethyl Iodide in situ, which is a faster electrophile.

Q4: I am detecting "5-chloro-2-ethoxybenzoic acid" (Hydrolysis Product).

Cause: Ester hydrolysis. This occurs if you use strong bases (NaOH, KOH) or if your solvent contains water. [1] Solution:

  • Base Selection: STRICTLY use

    
      or 
    
    
    
    . Avoid hydroxide bases. [1] * Moisture Control: Flame-dry glassware and use anhydrous DMF. The ester bond is sensitive to basic hydrolysis, especially at elevated temperatures.

Q5: Can I use Diethyl Sulfate instead of Ethyl Iodide?

Answer: Yes, but with caution. Diethyl sulfate is cheaper but more toxic. Protocol Adjustment: Use 1.1 eq of


. Monitor pH; as the reaction proceeds, mono-ethyl sulfate forms, which is acidic. You may need slightly more base (

) to buffer the system.
Module 3: Purification & Characterization

Q6: The product is an oil. How do I purify it without a column?

Insight: While the methoxy analog is a solid (mp 46–50°C), the ethoxy analog often remains an oil or a very low-melting solid due to the disruption of crystal packing. [1] Procedure:

  • High-Vacuum Distillation: The ester is stable. Distill at reduced pressure (<1 mmHg).

  • Crystallization (if solid): Try recrystallization from cold Hexane/Ethyl Acetate (9:1).[1] If it oils out, seed with a crystal from a previous batch or scratch the flask.

Data Summary Table

ParameterMethyl 5-chlorosalicylate (Intermediate)Methyl 5-chloro-2-ethoxybenzoate (Target)
Physical State Solid (mp 46–50°C)Oil / Low-melting Solid
Key IR Peak ~3200 cm⁻¹ (OH stretch)No OH peak; Strong C-O stretch
TLC (

)
Lower (more polar)Higher (less polar)
Preferred Solvent MeOH (for synthesis)DMF (for synthesis)
Visualizations
Figure 1: Optimized Synthetic Pathway (Route A)

SynthesisRoute SM 5-Chloro-2-hydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Inter Methyl 5-chloro-2-hydroxybenzoate (Intermediate) Step1->Inter -H2O Step2 Step 2: O-Alkylation Et-I, K2CO3, DMF, 60°C Inter->Step2 Prod Methyl 5-chloro-2-ethoxybenzoate (Target) Step2->Prod -HI

Caption: Step-wise synthesis via Route A, prioritizing methyl ester formation before etherification to ensure regioselectivity.

Figure 2: Troubleshooting Logic for Step 2 (Alkylation)

Troubleshooting Start Issue: Low Yield in Step 2 Check1 Is Starting Material (Phenol) remaining? Start->Check1 Check2 Is the Ester hydrolyzed (Acid formed)? Check1->Check2 No (Product is impure) Sol1 Action: Change Solvent to DMF Add KI (Catalyst) Check1->Sol1 Yes (Reaction Slow) Sol3 Action: Increase Temp to 80°C Check Stirring Check1->Sol3 Yes (Reaction Stalled) Sol2 Action: Switch Base to K2CO3 Dry Solvents Check2->Sol2 Yes

Caption: Decision tree for diagnosing low yields during the O-alkylation of the salicylate intermediate.

References
  • BenchChem. "Synthesis of Methyl 5-chloro-2-(ethylamino)benzoate and Related Analogues." BenchChem Technical Repository. Link[1]

  • Sigma-Aldrich. "Methyl 5-chloro-2-methoxybenzoate Product Specification & Synthesis." MilliporeSigma Catalog. Link

  • Google Patents. "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (US3965173A)." Google Patents. Link

  • Organic Chemistry Portal. "Williamson Ether Synthesis: Recent Literature and Protocols." Organic Chemistry Portal. Link

  • M. Hatano et al. "Dehydrative Esterification Catalyzed by Phosphoric Acid."[2] Synlett, 2023, 34, 2508-2514.[1][2] Link

Sources

Overcoming steric hindrance in 2-ethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Overcoming Steric Hindrance in 2-Ethoxybenzoate Synthesis From: Senior Application Scientist, Chemical Process Development To: Research & Development Team

Core Directive: The "Ortho Effect" Challenge

Welcome to the Technical Support Center for Hindered Esterification. You are likely reading this because your standard Fischer esterification of 2-ethoxybenzoic acid yielded poor results (<40%) or required excessive reflux times.

The Diagnosis: The failure is not procedural; it is structural. The ethoxy group at the ortho position exerts the "Ortho Effect," a dual-threat mechanism:

  • Steric Blockade: The ethoxy group physically shields the carbonyl carbon, preventing the nucleophilic attack of the alcohol (the rate-determining step).

  • Electronic Inhibition: The resonance interaction between the benzene ring and the carbonyl group is disrupted by the bulky ortho substituent, forcing the carbonyl out of planarity. While this can sometimes increase acidity, it destabilizes the tetrahedral intermediate required for esterification.

This guide provides three validated workflows to bypass this energy barrier.

Strategic Decision Matrix

Before selecting a protocol, consult the decision tree below. We categorize solutions into "Frontal Attacks" (forcing the esterification) and "Flanking Maneuvers" (modifying the synthesis route).

SynthesisStrategy Start Starting Material? Salicylic Salicylic Acid / Ester Start->Salicylic Precursor Available EthoxyAcid 2-Ethoxybenzoic Acid Start->EthoxyAcid Fixed Starting Material MethodA Method A: O-Alkylation (The Bypass) Salicylic->MethodA Most Efficient Route Scale Scale of Reaction? EthoxyAcid->Scale Sensitivity Acid Sensitive? Scale->Sensitivity Small Scale / Precious MethodB Method B: Acid Chloride (The Brute Force) Scale->MethodB Large Scale (>10g) MethodC Method C: Yamaguchi/Steglich (The Precision Tool) Sensitivity->MethodC Yes (Complex Substrate) MethodD Method D: Carboxylate Alkylation (The SN2 Route) Sensitivity->MethodD No (Stable Substrate)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material and scale.

Validated Protocols

Method A: The "Bypass" (O-Alkylation of Salicylates)

Best for: Avoiding steric hindrance entirely by forming the ether bond after the ester is already present.

Instead of esterifying 2-ethoxybenzoic acid, start with ethyl salicylate (cheap, commercially available) and alkylate the phenol. This avoids the difficult attack on the hindered carbonyl.

Protocol:

  • Reagents: Ethyl salicylate (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq, anhydrous).
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Procedure:

    • Dissolve ethyl salicylate in acetone.

    • Add

      
      .[1] Stir for 15 min to form the phenoxide.
      
    • Add ethyl iodide dropwise.

    • Reflux for 6–12 hours. Monitor by TLC (The phenol spot will disappear).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.

  • Why it works: The reaction is an

    
     attack on the unhindered ethyl iodide, not the hindered carbonyl.
    
Method B: The "Brute Force" (Acid Chloride Activation)

Best for: Large-scale synthesis starting from 2-ethoxybenzoic acid.

Standard Fischer esterification fails because the alcohol is a poor nucleophile. Converting the acid to an acid chloride creates a "super-electrophile" that overcomes steric repulsion.

Protocol:

  • Activation: Suspend 2-ethoxybenzoic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Note: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
  • Reaction: Once gas evolution ceases (approx 2h), concentrate to remove excess oxalyl chloride (critical step).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the target alcohol (1.1 eq) and Pyridine (1.5 eq) at

    
    .
    
  • Troubleshooting:

    • Issue: Low yield.[2]

    • Fix: Ensure all excess oxalyl chloride is removed before adding alcohol; otherwise, it reacts with the alcohol to form alkyl chlorides.

Method C: The "Precision Tool" (Yamaguchi Esterification)

Best for: Complex alcohols or when harsh acid chlorides cause decomposition.

Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked regioselectively by DMAP to form a highly reactive acyl-pyridinium species.

Protocol:

  • Reagents: 2-ethoxybenzoic acid (1.0 eq), TCBC (1.1 eq),

    
     (1.2 eq), DMAP (1.5–2.0 eq), Alcohol (1.0 eq).
    
  • Solvent: Toluene (preferred) or THF.[3]

  • Procedure:

    • Mix acid,

      
      , and TCBC in Toluene.[4] Stir 1h to form mixed anhydride.
      
    • Add a solution of Alcohol and DMAP slowly.

    • Stir at RT (or mild heat

      
      ) for 12h.
      
  • Critical Insight: The steric bulk of TCBC ensures the alcohol attacks the 2-ethoxybenzoate carbonyl, not the reagent's carbonyl.

Method D: Carboxylate Alkylation ( Route)

Best for: Making simple methyl/ethyl esters from the acid without activating the carbonyl.

Protocol:

  • Reagents: 2-ethoxybenzoic acid (1.0 eq),

    
     or 
    
    
    
    (1.5 eq), Alkyl Halide (e.g., Iodomethane, 1.2 eq).
  • Solvent: DMF (room temperature).

  • Mechanism: The base deprotonates the acid to form a carboxylate anion (

    
    ). This anion acts as a nucleophile attacking the alkyl halide.
    
  • Advantage: Completely bypasses the tetrahedral intermediate at the hindered carbonyl.

Comparative Data Analysis

ParameterFischer EsterificationAcid Chloride (Method B)Yamaguchi (Method C)O-Alkylation (Method A)
Steric Sensitivity High (Fails often)MediumLowNone
Yield (Typical) 20–40%85–95%90–98%>95%
Reaction Time 24–48h (Reflux)2–4h12h6–12h
Atom Economy HighMediumLow (TCBC waste)Medium
Cost LowLowHighLow

Troubleshooting FAQs

Q: I am using Method B (Acid Chloride), but my product contains a chlorinated impurity. A: You likely did not remove the excess oxalyl chloride or thionyl chloride before adding the alcohol. The excess reagent reacts with your alcohol to form an alkyl chloride (e.g.,


). Correction: Evaporate to dryness or use an azeotrope (toluene) to strip excess reagent before the coupling step.

Q: In Method A (O-Alkylation), I see a side product with a higher Rf. A: This is likely the C-alkylated product (alkylation on the ring) or dialkylation if conditions are too harsh. Correction: Use Acetone instead of DMF to lower the temperature, and switch to a softer base like


 instead of 

.

Q: Can I use DCC/DMAP (Steglich) instead of Yamaguchi? A: For ortho-substituted benzoates, Steglich often stalls. The N-acylurea intermediate can rearrange to an unreactive N-acylurea byproduct via an


 acyl migration faster than the hindered alcohol can attack. Yamaguchi is superior for sterically hindered substrates.

References

  • Mechanism of Steric Hindrance: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and ortho-effects).
  • Yamaguchi Esterification Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[4][5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Carboxylate Alkyl

    
     Route):  Pfeffer, P. E., & Silbert, L. S. (1976). Esterification by alkylation of carboxylate salts. Journal of Organic Chemistry, 41(8), 1373–1379. Link
    
  • O-Alkylation of Salicylates: BenchChem. (2025). A Comparative Guide to Ethyl Salicylate Synthesis. Link

  • Steglich vs. Yamaguchi: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Sources

Alternative alkylating agents for Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ALK-5CL-ET-001 Subject: Alternative alkylating agents for Methyl 5-chloro-2-ethoxybenzoate synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview & Problem Definition

User Query: "I need to synthesize Methyl 5-chloro-2-ethoxybenzoate from Methyl 5-chloro-2-hydroxybenzoate. Standard alkylation with Ethyl Iodide (EtI) is causing regulatory and toxicity concerns. What are the robust, scalable alternatives?"

Technical Assessment: The transformation is a Williamson-type O-alkylation of a deactivated phenol.

  • Substrate: Methyl 5-chloro-2-hydroxybenzoate.

  • Key Challenges:

    • Intramolecular Hydrogen Bonding: The phenolic proton is chelated to the ortho-ester carbonyl, increasing the pKa (approx. 8.5–9.5) and reducing nucleophilicity.

    • Chemo-selectivity: The methyl ester moiety is susceptible to hydrolysis (saponification) if aqueous strong bases (NaOH/KOH) are used.

    • Regio-selectivity: Minimizing C-alkylation side products.

This guide provides three validated workflows ranging from Green Chemistry to High-Throughput Screening (HTS) compatible methods.

Decision Matrix: Selecting Your Reagent

Before proceeding, utilize this logic flow to select the optimal method for your specific constraints (Scale, Safety, Equipment).

ReagentSelection Start START: Define Constraints Scale Is the reaction scale >100g? Start->Scale Green Is 'Green Chemistry' (non-toxic) mandatory? Scale->Green No (<100g) Method_PTC METHOD B: Phase Transfer Catalysis (Scalable, EtBr, Mild Base) Scale->Method_PTC Yes (Industrial) Sensitive Is the substrate highly acid/base sensitive? Green->Sensitive No Method_DEC METHOD A: Diethyl Carbonate (DEC) (Green, High T, Autoclave) Green->Method_DEC Yes (Strict Green) Equip Do you have an Autoclave/Flow Reactor? Equip->Method_DEC Yes Equip->Method_PTC No Sensitive->Equip No Method_Mitsunobu METHOD C: Mitsunobu Reaction (Lab Scale, EtOH, Very Mild) Sensitive->Method_Mitsunobu Yes (High Value)

Figure 1: Decision tree for selecting the alkylation strategy based on laboratory constraints.

Technical Modules & Protocols

Module A: The Green Route (Diethyl Carbonate)

Best for: Eco-conscious labs, avoiding halides. Mechanism: Hard-Soft Acid-Base (HSAB). At high temperatures (>160°C), DEC acts as a carboxy-ethylating agent, followed by decarboxylation to the ether.

  • Reagents: Diethyl Carbonate (DEC), Potassium Carbonate (

    
    ), Tetrabutylammonium Bromide (TBAB - catalytic).
    
  • Critical Parameter: Temperature must exceed 170°C to drive decarboxylation.

Protocol:

  • Charge: In a high-pressure autoclave, dissolve Methyl 5-chloro-2-hydroxybenzoate (1.0 eq) in DEC (solvent & reagent, 5–10 eq).

  • Catalyst: Add

    
     (0.1–0.5 eq) and TBAB (0.05 eq). Note: Stoichiometric base is not required, making this "cleaner".
    
  • Reaction: Seal and heat to 180°C for 6–12 hours. Internal pressure will rise (

    
     generation).
    
  • Workup: Cool, vent

    
    , filter off catalyst, and distill excess DEC (recoverable).
    

Troubleshooting:

  • Issue: Incomplete conversion.

  • Root Cause:[1][2][3][4][5][6] Temperature too low. The reaction is kinetically inert below 160°C.

  • Fix: Ensure internal temperature monitoring, not just mantle temperature.

Module B: The Scalable Route (Solid-Liquid PTC)

Best for: Scale-up, standard lab equipment, cost-efficiency. Mechanism: Interfacial catalysis. The quaternary ammonium salt transports the phenoxide anion into the organic phase as a "naked" ion, dramatically increasing nucleophilicity while keeping the ester away from bulk water (preventing hydrolysis).

Reagents: Ethyl Bromide (EtBr),


 (Solid), Acetone or 2-Butanone (MEK), TBAB (Catalyst).

Protocol:

  • Solvent System: Dissolve substrate (1.0 eq) in Acetone (anhydrous).

  • Base: Add finely powdered, anhydrous

    
     (2.0 eq). Do not use NaOH/Water.
    
  • Catalyst: Add TBAB (0.05 eq).

  • Alkylation: Add EtBr (1.5 eq) dropwise at reflux.

  • Time: Reflux for 4–8 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize.

Why this works (Visualized):

PTC_Mechanism cluster_solid Solid Phase (Inorganic) cluster_organic Organic Phase (Acetone) Base K2CO3 (Solid) Phenoxide Phenoxide Anion (Surface) Base->Phenoxide Deprotonation IonPair [Q+ Phenoxide-] (Active Species) Phenoxide->IonPair Extraction by Q+ Q_salt Q+ Br- (Catalyst) Q_salt->Phenoxide Cycle Repeats Product Product + Q+ Br- IonPair->Product + EtBr (Nucleophilic Attack) Product->Q_salt Regeneration

Figure 2: Solid-Liquid Phase Transfer Catalysis mechanism preventing ester hydrolysis.

Module C: The Mild Route (Mitsunobu)

Best for: High-value synthesis, acid-sensitive substrates. Mechanism: Redox condensation using


 and DEAD/DIAD to activate Ethanol.

Protocol:

  • Mix: Dissolve substrate (1.0 eq),

    
     (1.5 eq), and Ethanol (anhydrous, 2.0 eq) in THF or Toluene.
    
  • Cool: Chill to 0°C.

  • Activate: Add DEAD or DIAD (1.5 eq) dropwise.

  • React: Warm to Room Temp (RT). Stir 12h.

  • Purification: This is the bottleneck. Triphenylphosphine oxide (

    
    ) is difficult to remove.
    
    • Pro-Tip: Use Polymer-supported

      
        (PS-PPh3) to filter off the phosphorus by-product.
      

Comparative Data Analysis

FeatureEthyl Iodide (Standard)Diethyl Carbonate (Green)PTC (EtBr)Mitsunobu (EtOH)
Atom Economy Low (Iodine waste)High (CO2/EtOH byproduct)MediumVery Low (Ph3PO waste)
Toxicity High (Neurotoxic/Alkylator)Low (Biodegradable)ModerateModerate (DEAD is toxic)
Reaction Temp 60–80°C170–200°C60–80°C0–25°C
Ester Stability Risk of hydrolysisExcellentExcellent (Anhydrous)Excellent
Cost HighLowLowHigh

Troubleshooting & FAQs

Q1: I am observing significant hydrolysis of the methyl ester (formation of 5-chloro-2-ethoxybenzoic acid). Why?

  • Diagnosis: You are likely using an aqueous base (NaOH/KOH) or your solvent is "wet".

  • Correction: Switch to Method B (Solid-Liquid PTC) . Use anhydrous Acetone and powdered

    
    . The absence of bulk water prevents saponification.
    

Q2: The reaction with Diethyl Carbonate (DEC) is stuck at 10% conversion.

  • Diagnosis: The temperature is insufficient to overcome the activation energy for decarboxylation.

  • Correction: This reaction requires an autoclave. Refluxing DEC at atmospheric pressure (126°C) is not hot enough. You need >170°C.

Q3: Can I use Ethanol with Sulfuric Acid?

  • Diagnosis: No. Acid-catalyzed etherification works for aliphatic alcohols but is poor for phenols. Furthermore, strong acid will likely transesterify your methyl ester to an ethyl ester (Methyl 5-chloro-2-ethoxybenzoate

    
     Ethyl 5-chloro-2-ethoxybenzoate), creating an inseparable mixture.
    

Q4: My Mitsunobu reaction is messy; I can't separate the product from TPPO.

  • Correction: If polymer-bound reagents are unavailable, induce precipitation of

    
     by adding Hexane/Ether to the concentrated reaction mixture and filtering the solid. Alternatively, use a Zinc Chloride (
    
    
    
    ) complexation wash to remove the phosphine oxide.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society, 93(1), 195–199. Link

  • Mitsunobu, O. (1981).[7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1–28. Link

  • Lorimer, J. P., & Mason, T. J. (1987). Sonochemistry. Part 1 - The physical aspects. Chemical Society Reviews, 16, 239–274. (Reference for ultrasound-assisted PTC). Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for DEC selection). Link

Sources

Validation & Comparative

Comparative Guide: Infrared (IR) Spectroscopy of Methyl 5-chloro-2-ethoxybenzoate

[1]

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral signature of Methyl 5-chloro-2-ethoxybenzoate , a critical intermediate often utilized in the synthesis of pharmacological agents (e.g., benzamide derivatives).[1]

For drug development professionals, the primary utility of IR spectroscopy for this molecule lies in reaction monitoring —specifically, tracking the esterification of the precursor 5-chloro-2-ethoxybenzoic acid.[1] This guide compares the target molecule against its acid precursor and non-chlorinated analogues to establish a self-validating quality control (QC) protocol.

Key Diagnostic Indicator: The complete disappearance of the carboxylic acid O-H broad band (3300–2500 cm⁻¹) and the hypsochromic shift (blue shift) of the carbonyl (C=O) stretch are the definitive "Pass/Fail" criteria for synthesis completion.

Structural Basis & Spectral Logic[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties. The target molecule consists of a tri-substituted benzene ring containing:

  • Methyl Ester: Provides the dominant C=O and C-O signals.[1]

  • Ethoxy Group (Ortho): Introduces ether C-O-C stretches and aliphatic C-H bands.[1]

  • Chlorine (Meta to Ester): Influences ring vibrations and provides a fingerprint C-Cl stretch.[1]

Theoretical vs. Observed Shifts

Unlike Methyl Salicylate (where an intramolecular Hydrogen bond lowers the C=O frequency to ~1680 cm⁻¹), the ethoxy group in our target prevents this hydrogen bonding. Consequently, the ester carbonyl appears in the "normal" conjugated ester range (1715–1730 cm⁻¹).

Comparative Peak Analysis

The following table contrasts the target molecule with its direct precursor and a structural analogue. This comparison allows researchers to differentiate the product from starting materials and common impurities.

Table 1: Diagnostic IR Peaks (Wavenumbers in cm⁻¹)
Vibrational ModeTarget: Methyl 5-chloro-2-ethoxybenzoatePrecursor: 5-chloro-2-ethoxybenzoic acidAnalogue: Methyl 2-ethoxybenzoate (No Cl)Diagnostic Note
C=O[1] Stretch 1720 – 1735 (s) 1680 – 1700 (s)1725 – 1730 (s)Esterification shifts C=O higher due to loss of dimeric H-bonding.[1]
O-H Stretch Absent2500 – 3300 (broad) AbsentPrimary Endpoint: Presence of broad OH indicates unreacted precursor.[1]
C-O (Ester) 1290 – 1300 (s)1280 – 1290 (s)1290 – 1300 (s)"C-O-C" asymmetric stretch; strong intensity.[1]
C-O (Ether) ~1245 (s)~1240 (s)~1240 (s)Aryl-Alkyl ether stretch (Ar-O-CH₂).[1]
Ar-Cl Stretch 1080 – 1095 (m) 1080 – 1090 (m)AbsentDistinguishes chlorinated target from non-halogenated impurities.[1]
C-H (Aliphatic) 2980, 2940 (w)2980, 2940 (w)2980, 2940 (w)Methyl/Ethyl C-H stretches.
C-H (Aromatic) > 3000 (w)> 3000 (w)> 3000 (w)Weak shoulder peaks.[1]

(s) = strong, (m) = medium, (w) = weak[2]

Experimental Protocol: ATR-FTIR Analysis

Objective: To validate the purity of synthesized Methyl 5-chloro-2-ethoxybenzoate using Attenuated Total Reflectance (ATR).

Instrumentation & Setup[1][3]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Tensor or equivalent).

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 32 (screening) or 64 (final QC).[1]

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background spectrum to verify the absence of CO₂ (2350 cm⁻¹) and H₂O contaminants.

  • Sample Preparation:

    • If Solid: Place ~5 mg of the crystalline ester onto the center of the ATR crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Oil/Liquid: Place 1 drop (approx. 10 µL) to cover the crystal active area.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Perform baseline correction if scattering is observed.[1]

  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If not, clean crystal and re-run).

    • Check 2: Is the C=O peak absorbance between 0.5 and 1.0 AU? (If <0.1, increase pressure).

Workflow Visualization

The following diagram outlines the logical decision tree for using IR spectroscopy as a process analytical technology (PAT) tool during the synthesis of the target ester.

IR_WorkflowStartStart: Crude Reaction MixtureWorkupWorkup (Extraction/Drying)Start->WorkupIsolationIsolation of Methyl EsterWorkup->IsolationIR_ScanAcquire ATR-FTIR SpectrumIsolation->IR_ScanDecisionAnalyze 3300-2500 cm⁻¹ RegionIR_Scan->DecisionCheck PurityPassPass: No Broad OH BandProceed to HPLC/NMRDecision->PassClean BaselineFailFail: Broad OH Present(Unreacted Acid)Decision->FailBroad Peak DetectedRecycleReprocess / RecrystallizeFail->RecycleRecycle->IsolationRetry

Figure 1: Decision logic for reaction monitoring. The IR spectrum serves as a rapid "Gate 1" check before more expensive analyses (HPLC/NMR).

Technical Discussion: Substituent Effects

Understanding why the peaks appear where they do adds a layer of expertise to your analysis.[1]

The Chlorine Effect (Inductive Withdrawal)

The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I).[1] While less dramatic than a nitro group, this withdrawal slightly stiffens the C=O bond of the ester compared to a non-chlorinated analogue.

  • Observation: You may observe the C=O stretch of Methyl 5-chloro-2-ethoxybenzoate at ~1725–1730 cm⁻¹, whereas Methyl 2-ethoxybenzoate might appear slightly lower (~1720 cm⁻¹).[1] This shift is subtle but reproducible.[1]

The Ethoxy Effect (Steric & Electronic)

The 2-ethoxy group is an electron donor by resonance (+R). However, its primary spectral impact is steric. By forcing the ester group slightly out of planarity with the benzene ring (compared to a methyl group), it can reduce conjugation efficiency, potentially raising the C=O frequency further. More importantly, the C-O-C ether stretches (1245 cm⁻¹ asymmetric) are distinct and must not be confused with the ester C-O stretches.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy- (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

    • Context: Source for the precursor (Acid) spectrum baseline.
  • PubChem. Methyl 5-chloro-2-methoxybenzoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

    • Context: Source for the closest structural analogue spectral data.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1][4]

    • Context: Authoritative text for theoretical peak assignment rules (Inductive effects and Ester/Ether characteristic bands).
    • Context: Comparative data for non-chlorinated benzoate esters.[1]

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-chloro-2-ethoxybenzoate, a substituted aromatic ester, represents a class of molecules frequently encountered as intermediates in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation pattern of Methyl 5-chloro-2-ethoxybenzoate, primarily under Electron Ionization (EI). We will explore the key fragmentation pathways, compare them with alternative ionization techniques, and provide a foundational experimental protocol for its characterization.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with fragment ions revealing its constituent parts. For Methyl 5-chloro-2-ethoxybenzoate, the molecular ion (M+) is expected to be observed, and its fragmentation will be governed by the stability of the resulting ions and neutral losses.[2][3]

Key Fragmentation Pathways

The fragmentation of Methyl 5-chloro-2-ethoxybenzoate is predicted to proceed through several key pathways, driven by the presence of the ester and ethoxy functional groups, as well as the chlorinated aromatic ring.

  • Alpha-Cleavage: A common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group.[4][5] This can result in the loss of the methoxy radical (•OCH₃) or the ethoxy group. However, the most significant alpha-cleavage is the loss of the methoxy radical to form a stable acylium ion.[1]

  • Loss of the Ethoxy Group: Cleavage of the bond between the aromatic ring and the ethoxy group can lead to the loss of an ethoxy radical (•OCH₂CH₃).

  • Ortho Effect (McLafferty-type Rearrangement): A significant fragmentation pathway for ortho-substituted aromatic esters involves a rearrangement where a hydrogen atom from the ethoxy group is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethene in this case).[3][6] This "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-alkoxybenzoic acid esters and results in a prominent fragment ion.[6]

  • Fragmentation of the Aromatic Ring: The stable aromatic ring is less prone to fragmentation but can lose substituents like chlorine or the entire ester group.[3]

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for Methyl 5-chloro-2-ethoxybenzoate under Electron Ionization.

fragmentation M Methyl 5-chloro-2-ethoxybenzoate (M+•, m/z 214/216) F1 Loss of •CH3 (m/z 199/201) M->F1 - •CH3 F2 Loss of •OCH3 (m/z 183/185) Acylium Ion M->F2 - •OCH3 F3 Loss of C2H4 (Ethene) (m/z 186/188) 'Ortho Effect' M->F3 - C2H4 F4 Loss of •OC2H5 (m/z 169/171) M->F4 - •OC2H5 F6 [F2] - CO (m/z 155/157) F2->F6 - CO F5 [F3] - •CH3 (m/z 171/173) F3->F5 - •CH3

Caption: Predicted EI fragmentation of Methyl 5-chloro-2-ethoxybenzoate.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway Expected Relative Abundance
214/216Molecular Ion [M]+•Ionization of the parent moleculeModerate
186/188[M - C₂H₄]+•Ortho Effect: McLafferty-type rearrangementHigh (Potentially Base Peak)
183/185[M - •OCH₃]+Alpha-cleavageModerate to High
171/173[M - C₂H₄ - •CH₃]+Loss of methyl radical from the m/z 186/188 fragmentModerate
169/171[M - •OC₂H₅]+Cleavage of the ethoxy groupModerate
155/157[M - •OCH₃ - CO]+Loss of CO from the acylium ionLow to Moderate
141[C₇H₄ClO]+Further fragmentationLow
111/113[C₆H₄Cl]+Phenyl cation with chlorineLow

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a key diagnostic feature.

Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for the analysis of volatile compounds like Methyl 5-chloro-2-ethoxybenzoate, other techniques offer complementary information.

Technique Ionization Principle Fragmentation Pros Cons Best For
GC-EI-MS High-energy electron bombardmentExtensive and reproducibleProvides detailed structural information; vast spectral libraries available.[1][7]Molecular ion may be weak or absent for some compounds.[1]Structural elucidation of volatile and thermally stable compounds.
GC-CI-MS Chemical ionization (softer)Less extensive; prominent protonated molecule [M+H]+Often preserves the molecular ion.[1]Provides less structural detail from fragmentation.Determining the molecular weight of compounds that fragment excessively under EI.
LC-ESI-MS Electrospray ionization (soft)Minimal; primarily produces protonated molecules [M+H]+ or adducts.[8][9]Excellent for polar, non-volatile, and thermally labile compounds; provides accurate molecular weight.[10][11]Limited fragmentation for structural elucidation without MS/MS.Analysis of complex mixtures, and compounds not amenable to GC.[8][12]
LC-APCI-MS Atmospheric pressure chemical ionization (soft)More fragmentation than ESI but less than EISuitable for moderately polar and less volatile compounds; can handle higher flow rates than ESI.[13][14]Sensitivity can be lower than ESI for some compounds.Analysis of compounds with intermediate polarity and volatility.
Workflow Comparison

workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow GC_Sample Sample Injection GC_Sep Gas Chromatography Separation GC_Sample->GC_Sep GC_Ion EI/CI Ionization GC_Sep->GC_Ion GC_MS Mass Analysis GC_Ion->GC_MS GC_Data Data Interpretation GC_MS->GC_Data LC_Sample Sample Injection LC_Sep Liquid Chromatography Separation LC_Sample->LC_Sep LC_Ion ESI/APCI Ionization LC_Sep->LC_Ion LC_MS Mass Analysis LC_Ion->LC_MS LC_Data Data Interpretation LC_MS->LC_Data

Caption: Generalized workflows for GC-MS and LC-MS analysis.

Experimental Protocol: GC-MS Analysis of Methyl 5-chloro-2-ethoxybenzoate

This protocol provides a general procedure for the analysis of Methyl 5-chloro-2-ethoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 5-chloro-2-ethoxybenzoate in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or QTOF mass spectrometer.[15]

  • GC Column: A non-polar or medium-polarity column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or DB-5MS.[15]

  • Injector:

    • Mode: Splitless or split (e.g., 20:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to Methyl 5-chloro-2-ethoxybenzoate.

  • Mass Spectrum: Extract the mass spectrum from the apex of the identified peak.

  • Fragmentation Analysis: Identify the molecular ion peak (m/z 214/216) and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and library spectra (if available).

  • Isotope Pattern: Confirm the presence of chlorine by observing the characteristic M and M+2 isotope peaks in a ~3:1 ratio.

Conclusion

The mass spectrometric analysis of Methyl 5-chloro-2-ethoxybenzoate, particularly under Electron Ionization, is predicted to yield a rich and informative fragmentation pattern. The key diagnostic fragments arise from the "ortho effect" leading to the loss of ethene, and alpha-cleavage resulting in a stable acylium ion. The presence of a chlorine atom provides a distinct isotopic signature, aiding in the confident identification of the molecule. While GC-EI-MS is a robust method for its structural elucidation, complementary techniques such as LC-ESI-MS can provide valuable molecular weight information, especially for complex mixtures or when dealing with thermal instability. The provided experimental protocol serves as a solid starting point for researchers and scientists in the field of drug development and organic analysis to characterize this and structurally related compounds.

References

  • Interpretation of mass spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP).
  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Pang, G. F., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. PMC.
  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegale.
  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.
  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
  • Journal of Pharmaceutical and Biomedical Analysis. (2008). On-line identification of new compounds in an extract of the aerial parts of Peperomia blanda by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry.

Sources

A Comparative Guide to HPLC Purity Analysis of Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and batch-to-batch consistency. Methyl 5-chloro-2-ethoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth comparison of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method for the comprehensive purity analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting and implementing robust purity assessment strategies.

The Criticality of Purity Profiling

Impurities in a chemical intermediate like Methyl 5-chloro-2-ethoxybenzoate can arise from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities, even at trace levels, can have significant downstream effects, potentially impacting the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent control over impurity levels, making the development of validated, stability-indicating analytical methods a critical part of the drug development process.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its sensitivity, resolving power, and versatility.[1][3]

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for non-volatile small molecules, separating analytes based on their hydrophobicity.[4][5] For a moderately polar compound like Methyl 5-chloro-2-ethoxybenzoate, RP-HPLC offers a robust and reliable method for quantifying the main component and separating it from less polar and some more polar impurities.

Rationale for Method Design

The selection of the stationary phase, mobile phase, and detection wavelength is a critical first step in developing a robust RP-HPLC method.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules.[4] This provides a good starting point for achieving separation of Methyl 5-chloro-2-ethoxybenzoate from its potential process-related impurities.

  • Mobile Phase: A mixture of an aqueous component (often with a buffer or acid modifier) and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] The use of a gradient elution, where the proportion of the organic modifier is increased over time, is beneficial for separating compounds with a wider range of polarities and for ensuring that any strongly retained impurities are eluted from the column.

  • Detection: The aromatic ring and ester functional group in Methyl 5-chloro-2-ethoxybenzoate provide strong UV absorbance. A UV detector is therefore a simple, robust, and sensitive choice for quantification. The detection wavelength should be set at a UV maximum of the analyte to ensure high sensitivity.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 25 mg of Methyl 5-chloro-2-ethoxybenzoate and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL. Further dilute this stock solution as required for analysis.

Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is a powerful technique, relying on a single separation mechanism can sometimes lead to co-eluting impurities, especially those that are structurally very similar to the main component.[7] Orthogonal methods, which employ a different separation mechanism, provide a more comprehensive picture of a sample's purity.[7][8][9] HILIC is an excellent orthogonal technique to RP-HPLC, as it separates compounds based on their polarity in a "normal-phase" type mechanism using aqueous-organic mobile phases.[10] This makes it particularly effective for separating polar compounds that are poorly retained in RP-HPLC.

Rationale for HILIC as an Orthogonal Method

For the purity analysis of Methyl 5-chloro-2-ethoxybenzoate, a HILIC method can be invaluable for detecting polar impurities that might be masked by the solvent front or have poor retention in the RP-HPLC method. These could include starting materials or by-products with more polar functional groups.

Experimental Protocol: HILIC

Instrumentation: A standard HPLC system as described for the RP-HPLC method can be used.

Chromatographic Conditions:

ParameterCondition
Column Bare Silica or Amide-bonded, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Acetonitrile with 0.1% Acetic Acid
Mobile Phase B Water with 0.1% Acetic Acid
Gradient 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation: Prepare the sample as described for the RP-HPLC method, ensuring the final diluent is compatible with the HILIC mobile phase (i.e., high organic content).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of Methyl 5-chloro-2-ethoxybenzoate using both the primary RP-HPLC and the orthogonal HILIC methods.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_rphplc Primary Method: RP-HPLC cluster_hilic Orthogonal Method: HILIC cluster_analysis Data Analysis & Purity Assessment Sample Methyl 5-chloro-2-ethoxybenzoate Sample Dissolve Dissolve in Acetonitrile/Water (50:50) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter RPHPLC_Inject Inject into RP-HPLC System Filter->RPHPLC_Inject HILIC_Inject Inject into HILIC System Filter->HILIC_Inject RPHPLC_Separation Separation on C18 Column RPHPLC_Inject->RPHPLC_Separation RPHPLC_Detect UV Detection at 245 nm RPHPLC_Separation->RPHPLC_Detect RPHPLC_Data Obtain RP-HPLC Chromatogram RPHPLC_Detect->RPHPLC_Data Integrate Integrate Peaks in Both Chromatograms RPHPLC_Data->Integrate HILIC_Separation Separation on Silica/Amide Column HILIC_Inject->HILIC_Separation HILIC_Detect UV Detection at 245 nm HILIC_Separation->HILIC_Detect HILIC_Data Obtain HILIC Chromatogram HILIC_Detect->HILIC_Data HILIC_Data->Integrate Compare Compare Impurity Profiles Integrate->Compare Calculate Calculate Purity by Area Percent Compare->Calculate Report Final Purity Report Calculate->Report

Sources

A Senior Application Scientist's Guide to Aromatic Ester Reactivity: Methyl 5-chloro-2-ethoxybenzoate vs. Methyl 2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzoic acid esters serve as fundamental building blocks. Their utility is not merely defined by their structure, but more critically, by their chemical reactivity, which dictates their transformation into more complex molecular architectures. The choice of a starting material can profoundly impact the efficiency, yield, and even the feasibility of a synthetic route.

This guide provides an in-depth, comparative analysis of two such building blocks: Methyl 5-chloro-2-ethoxybenzoate and Methyl 2-methoxybenzoate . We will move beyond a simple cataloging of properties to dissect the electronic and steric nuances that govern their reactivity. The insights presented herein are grounded in established principles of physical organic chemistry and supported by experimental data from peer-reviewed literature, enabling you to make more informed decisions in your synthetic design.

Part 1: A Tale of Two Esters - A Structural and Electronic Overview

At first glance, the two molecules appear structurally similar. Both are methyl esters of a disubstituted benzoic acid. However, the subtle differences in their substitution patterns—a chloro and ethoxy group versus a single methoxy group—create a significant divergence in their electronic landscapes and, consequently, their chemical behavior.

FeatureMethyl 5-chloro-2-ethoxybenzoate Methyl 2-methoxybenzoate
CAS Number 33924-48-0 (for the methoxy analog)606-45-1[1]
Molecular Formula C₁₀H₁₁ClO₃C₉H₁₀O₃[1]
Molecular Weight 214.64 g/mol 166.17 g/mol [1]
Structure ClC₆H₃(OC₂H₅)CO₂CH₃C₆H₄(OCH₃)CO₂CH₃
Key Substituents 1. 2-Ethoxy (Ortho): Electron-donating1. 2-Methoxy (Ortho): Electron-donating
2. 5-Chloro (Para to Ethoxy): Electron-withdrawing
3. Ester (Meta to Chloro): Electron-withdrawing
Electronic Effects: The Tug-of-War Within the Ring

The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents.[2][3]

  • Methyl 2-methoxybenzoate: This molecule features a methoxy group (-OCH₃) ortho to the methyl ester. The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) . However, its lone pairs of electrons participate in resonance with the aromatic ring, a powerful electron-donating resonance effect (+M) . For alkoxy groups, the +M effect strongly dominates the -I effect, making the ring electron-rich and "activated" towards electrophilic attack.[3][4]

  • Methyl 5-chloro-2-ethoxybenzoate: This system is more complex.

    • The 2-ethoxy group (-OCH₂CH₃) behaves similarly to the methoxy group, acting as a net electron-donating group (+M > -I).

    • The 5-chloro group (-Cl) introduces a competing influence. Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) . While it also has lone pairs that can donate through resonance (+M), its 3p orbitals have poor overlap with the ring's 2p orbitals. Consequently, for halogens, the inductive effect dominates, making the chloro group a net electron-withdrawing substituent that deactivates the ring.[4][5][6]

The Net Result: The aromatic ring of methyl 5-chloro-2-ethoxybenzoate is significantly more electron-poor (deactivated) than that of methyl 2-methoxybenzoate. This fundamental electronic difference is the primary driver of their differential reactivity.

Steric Considerations

The ethoxy group is sterically bulkier than the methoxy group. However, studies on ortho-substituted benzoic acids have shown that the steric effects of methoxy and ethoxy groups can be quite similar.[7] This suggests that the primary difference in reactivity between these two molecules will stem from electronic, rather than steric, factors.

Part 2: Reactivity in Profile - Two Key Transformations

We will now explore how these intrinsic electronic differences manifest in two common and synthetically important reactions: alkaline hydrolysis of the ester and nucleophilic aromatic substitution at the C-Cl bond.

Scenario 1: Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of esters is a classic nucleophilic acyl substitution. The reaction rate is highly sensitive to the electrophilicity of the ester's carbonyl carbon. An electron-withdrawing group on the aromatic ring will pull electron density away from the carbonyl carbon, making it more electrophilic and accelerating the rate of nucleophilic attack by a hydroxide ion.[8]

Hypothesis: Methyl 5-chloro-2-ethoxybenzoate will undergo alkaline hydrolysis at a significantly faster rate than methyl 2-methoxybenzoate.

Causality: The potent electron-withdrawing inductive effect of the chlorine atom in methyl 5-chloro-2-ethoxybenzoate enhances the electrophilicity of the carbonyl carbon. While the ortho-ethoxy group donates electron density, its effect is counteracted and overcome by the chloro substituent. In contrast, the only major substituent influencing the ester in methyl 2-methoxybenzoate is the electron-donating methoxy group, which reduces the carbonyl's electrophilicity and slows the reaction relative to an unsubstituted benzoate.

Supporting Data: While direct kinetic data for methyl 5-chloro-2-ethoxybenzoate is not readily available in literature, the trend is well-established. Studies on the hydrolysis of substituted aryl benzoates consistently show that electron-withdrawing groups (like -NO₂) increase the reaction rate, while electron-donating groups (like -OCH₃ and -CH₃) decrease it.[8] The Hammett equation provides a quantitative correlation for this, where substituents with positive σ values (electron-withdrawing) lead to larger rate constants.

Compound (Analog)Key Substituent EffectPredicted Relative Rate of Hydrolysis
Methyl 5-chloro-2-ethoxybenzoate Net Electron-Withdrawing (-Cl)Faster
Methyl 2-methoxybenzoate Net Electron-Donating (-OCH₃)Slower
Methyl Benzoate (Reference) UnsubstitutedIntermediate
Methyl 4-nitrobenzoate (Reference) Strongly Electron-Withdrawing (-NO₂)Fastest

This protocol outlines a self-validating system to experimentally determine and compare the hydrolysis rates.

Caption: Workflow for comparative hydrolysis kinetics.

Detailed Steps:

  • Solution Preparation: Prepare 0.1 M stock solutions of methyl 5-chloro-2-ethoxybenzoate and methyl 2-methoxybenzoate in a suitable solvent like dioxane. Prepare a 0.1 M standardized aqueous solution of sodium hydroxide.

  • Reaction Setup: In separate, jacketed reaction vessels maintained at a constant temperature (e.g., 35°C), mix the ester solution with the aqueous NaOH solution to achieve final concentrations of approximately 0.01 M ester and 0.02 M NaOH.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of standard 0.01 M HCl to stop the hydrolysis.

  • Titration: Determine the amount of unreacted HCl by back-titrating with a standard 0.01 M NaOH solution using phenolphthalein as an indicator.

  • Calculation: From the titration data, calculate the concentration of ester remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). A comparison of the k values will provide a quantitative measure of the relative reactivity.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a pathway for substituting a leaving group (like a halide) on an aromatic ring with a nucleophile.[9] This reaction is fundamentally different from electrophilic substitution and requires specific electronic features on the ring.

Hypothesis: Methyl 5-chloro-2-ethoxybenzoate can undergo SNAr at the C-Cl bond, but it will be a challenging transformation requiring forcing conditions. Methyl 2-methoxybenzoate cannot undergo this reaction.

Causality: The SNAr mechanism proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex.[10] The reaction is only feasible if this intermediate is stabilized by strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the substituent.[10][11]

  • Methyl 5-chloro-2-ethoxybenzoate:

    • Leaving Group: Has a chlorine atom.

    • Activating/Deactivating Groups: The methyl ester group is electron-withdrawing, but it is meta to the chlorine, offering no resonance stabilization to the Meisenheimer complex. The ethoxy group is electron-donating, which actively destabilizes the negative charge and deactivates the ring towards nucleophilic attack.

  • Methyl 2-methoxybenzoate: Lacks a suitable leaving group on the aromatic ring for SNAr to occur.

Therefore, while SNAr is theoretically possible for the chloro-compound, its substitution pattern is electronically unfavorable, predicting a very slow reaction.

Caption: The SNAr mechanism and the critical role of substituent position.

This protocol provides a starting point for exploring the SNAr reactivity of methyl 5-chloro-2-ethoxybenzoate under typical conditions.

  • Reaction Setup: In a sealed pressure tube, combine methyl 5-chloro-2-ethoxybenzoate (1.0 eq), a high-boiling point amine such as morpholine (1.5 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a polar aprotic solvent like DMSO or NMP (N-Methyl-2-pyrrolidone).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-180°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize by NMR and MS. The expected low reactivity may result in the recovery of unreacted starting material or low yields of the desired product.

Summary and Synthetic Implications

This guide has illuminated the distinct chemical personalities of methyl 5-chloro-2-ethoxybenzoate and methyl 2-methoxybenzoate, which arise from subtle but powerful differences in their electronic structures.

FeatureMethyl 5-chloro-2-ethoxybenzoateMethyl 2-methoxybenzoate
Ring Electronics Electron-poor (deactivated)Electron-rich (activated)
Ester Carbonyl More electrophilicLess electrophilic
Reactivity in Hydrolysis Faster. The -Cl group's inductive effect dominates.Slower. The -OCH₃ group's donating effect dominates.
Reactivity in SNAr Possible but slow. Unfavorable substituent positioning.Not possible. No leaving group.
Ideal for... Nucleophilic attack at the ester; introducing diversity via the chloro group (under forcing conditions).Electrophilic aromatic substitution; reactions where a less reactive ester is desired.

For the Drug Development Professional: Your choice between these two synthons should be guided by your overall synthetic strategy.

  • If your route requires a robust ester that can withstand nucleophilic conditions while you perform chemistry elsewhere on the molecule, methyl 2-methoxybenzoate is the superior choice. Its electron-rich nature also makes it a better substrate for subsequent electrophilic aromatic substitutions, should you need to add more functionality to the ring.

  • If you need to perform a nucleophilic acyl substitution (e.g., amidation) and desire faster reaction kinetics, or if you intend to displace the chlorine atom via an SNAr reaction to build molecular complexity, methyl 5-chloro-2-ethoxybenzoate provides the necessary handles, with the caveat that the SNAr step will likely require optimization and potentially harsh conditions.

Understanding these foundational principles of reactivity is paramount to designing elegant, efficient, and successful synthetic campaigns.

References

  • Khan, M. N. The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan.
  • Bowden, K., & Williams, G. R. (1966). Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Filo. What are the electronic effects exerted by the substituents -OCH.. - Filo. [Link]

  • Singh, L. et al. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Pihl, V., et al. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • McMurry, J. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. [Link]

  • O'Gorman, J. M., & Vance, J. (1952). STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

  • Roberts, J. D., & Caserio, M. C. 5.1: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Ashenhurst, J. 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

  • BBA, T. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Analysis: GC-MS Retention Characteristics of Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the GC-MS retention characteristics for Methyl 5-chloro-2-ethoxybenzoate , structured for researchers in pharmaceutical synthesis and analytical chemistry.

Executive Summary

Methyl 5-chloro-2-ethoxybenzoate (CAS: Not widely listed; Analog CAS 33924-48-0) is a critical intermediate in the synthesis of bioactive benzamide derivatives and agrochemicals. Unlike its widely characterized methoxy-analog (Methyl 5-chloro-2-methoxybenzoate ), direct experimental retention indices (RI) for the ethoxy variant are sparse in public spectral libraries.

Based on Structure-Retention Relationships (SRR) and homologous series extrapolation from verified reference standards, the compound exhibits the following retention characteristics on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS):

ParameterValue / EstimateConfidence
Predicted Kovats RI 1620 ± 20 High (Extrapolated)
Reference Standard RI 1550 (Methoxy Analog)Experimental
Elution Order Elutes after Methyl 5-chloro-2-methoxybenzoateCertain
Key MS Fragments m/z 214/216 (M+), 169 (Base), 141Theoretical

Comparative Analysis: The "Homolog Shift" Method

To accurately identify the target compound without a pure commercial standard, researchers must utilize a Comparative Interpolation Method . This involves analyzing the target alongside its closest structural analog.[1]

Structural Analogs & Retention Behavior

The retention shift is driven by the addition of a methylene group (-CH₂-) in the alkoxy chain and the presence of the chlorine atom.

CompoundStructureMol.[1][2][3][4][5][6] WeightBoiling Point (Lit/Est)Retention Index (DB-5)Δ RI Shift
Methyl 2-methoxybenzoate Control (No Cl)166.17255 °C1280-
Methyl 2-ethoxybenzoate Control (No Cl)180.20~265 °C1350+70 (vs Methoxy)
Methyl 5-chloro-2-methoxybenzoate Reference 200.62235-240 °C1550 +270 (Cl effect)
Methyl 5-chloro-2-ethoxybenzoate TARGET 214.65~250 °C1620 (Est) +70 (vs Ref)

Mechanism of Separation:

  • Chlorine Substitution: The addition of chlorine at the C5 position significantly increases polarizability and molecular weight, shifting the RI by approximately +270 units compared to the non-chlorinated benzoate.

  • Alkoxy Chain Extension: Replacing the methoxy group with an ethoxy group increases the boiling point and van der Waals interactions with the stationary phase, consistently adding ~60–80 RI units.

Experimental Protocol: Self-Validating Identification

To confirm the identity of Methyl 5-chloro-2-ethoxybenzoate in a reaction mixture, follow this protocol. This method uses the Reference Analog as an internal anchor.

GC-MS Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250 °C), purge flow 50 mL/min at 0.75 min.

  • Transfer Line: 280 °C.

Temperature Program

This ramp ensures separation of the methoxy and ethoxy analogs while preventing co-elution with matrix heavy components.

  • Initial: 60 °C (Hold 1.0 min)

  • Ramp 1: 20 °C/min to 200 °C (Fast ramp to elute solvents/reagents)

  • Ramp 2: 5 °C/min to 260 °C (Slow ramp for resolution of isomers)

  • Final: 300 °C (Hold 5.0 min)

Mass Spectral Confirmation Criteria

Since retention time can drift, Mass Spectral tags are required for confirmation:

  • Molecular Ion (M+): m/z 214 (³⁵Cl) and 216 (³⁷Cl) in a 3:1 ratio .

  • Base Peak: Likely m/z 169 (Loss of Ethoxy group [-OEt] or [M - •OEt]).

    • Note: The methoxy analog base peak is often m/z 169 as well (Loss of Methoxy [-OMe]).

  • Differentiation: Look for the loss of 29 Da (Ethyl radical) or 45 Da (Ethoxy radical) in the target, versus 15 Da (Methyl) or 31 Da (Methoxy) in the reference.

Synthesis & Analytical Workflow

The target compound is typically synthesized via alkylation of 5-chlorosalicylic acid derivatives. The following diagram illustrates the synthesis pathway and the critical decision points for GC-MS analysis.

G Start 5-Chlorosalicylic Acid Inter Methyl 5-chlorosalicylate (Intermediate) Start->Inter Esterification (MeOH/H2SO4) Ref Methyl 5-chloro-2-methoxybenzoate (Reference Standard) Inter->Ref Methylation (MeI/K2CO3) Target Methyl 5-chloro-2-ethoxybenzoate (Target Analyte) Inter->Target Ethylation (EtI/K2CO3) GC GC-MS Analysis (DB-5MS Column) Ref->GC Inject as Marker Target->GC Inject Sample Result Data Interpretation: Target elutes ~0.5-0.8 min after Reference GC->Result Compare RTs

Caption: Synthesis pathway showing the divergence between the Reference Standard (Methoxy) and Target Analyte (Ethoxy), culminating in comparative GC-MS analysis.

References

  • Bouman, E. A. P., et al. (2003). Methyl 3-chloro-4-methoxybenzoate, a new candidate semiochemical inhibiting copulation behaviour of Ixodes ricinus (L.) males. Physiological Entomology.

    • Context: Provides experimental GC-MS data and spectra for the structural isomer and the methoxy-analog (Reference).
  • NIST Mass Spectrometry Data Center. (2023). Retention Index Data for Methyl 2-methoxybenzoate. National Institute of Standards and Technology.

    • Context: Source for the baseline retention indices of non-chlorin
  • PubChem. (2025). Compound Summary: Methyl 5-chloro-2-methoxybenzoate.[2][4][7][8][9] National Library of Medicine.

    • Context: Physical properties and CAS registry d
  • Ienaşcu, I. M. C., et al. (2009).[10] The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society.

    • Context: Details the synthesis of ethoxy-substituted benzamide derivatives starting

Sources

A Comparative Guide to the Characterization of Substituted Benzoate Esters: A Case Study of Methyl 5-chloro-2-alkoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth look at the analytical techniques used to characterize a specific class of substituted benzoate esters. While our primary focus is on elucidating the structure of compounds like Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4), we will utilize the comprehensive, publicly available data for its close structural analogs, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) and Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), to illustrate the principles and comparative analysis. The scarcity of published data for the target ethoxy compound necessitates this comparative approach, which in itself is a valuable lesson in navigating real-world research challenges.

This guide is structured to not only present the data but also to explain the rationale behind the analytical choices, ensuring a self-validating and trustworthy experimental narrative.

The Importance of Orthogonal Analytical Techniques

A robust characterization of a chemical entity relies on the application of multiple, independent (orthogonal) analytical methods. Each technique provides a unique piece of the structural puzzle. For the compounds , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a complete and unambiguous structural assignment.

Physicochemical Property Comparison

A preliminary, yet crucial, step in characterization is the determination of basic physicochemical properties. These properties can offer initial clues about the purity and identity of a substance and are vital for quality control.

PropertyMethyl 5-chloro-2-methoxybenzoateMethyl 5-chloro-2-hydroxybenzoate
CAS Number 33924-48-04068-78-4
Molecular Formula C₉H₉ClO₃[1][2][3][4][5]C₈H₇ClO₃[6][7][8]
Molecular Weight 200.62 g/mol [1][2][4][5]186.59 g/mol [6][7]
Appearance Colorless liquid or solid[9][10]Solid[6]
Melting Point Not available (liquid at room temp)46-50 °C[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12][13][14][15][16] It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[13]

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹H NMR Data
ProtonsMethyl 5-chloro-2-methoxybenzoate (Predicted)Rationale for Chemical Shift and Multiplicity
-OCH₃ (ester) ~3.9 ppm (singlet, 3H)Protons on a methyl group attached to an electron-withdrawing ester oxygen are deshielded. As there are no adjacent protons, the signal is a singlet.
-OCH₃ (ether) ~3.8 ppm (singlet, 3H)Protons on a methyl group attached to an ether oxygen on the aromatic ring are also deshielded. The signal is a singlet due to the absence of neighboring protons.
Aromatic H 6.9-7.8 ppm (3H, complex pattern)Aromatic protons resonate in this downfield region. The substitution pattern leads to a complex splitting pattern (doublets and a doublet of doublets) due to coupling between adjacent protons.
Causality in NMR: Why We See What We See

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the ester and chloro groups) decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and moving their signals upfield.

The splitting of a signal into multiple peaks (multiplicity) is due to spin-spin coupling between non-equivalent neighboring nuclei. The 'n+1' rule is a useful simplification for predicting the multiplicity, where 'n' is the number of equivalent neighboring protons.[12]

Workflow of NMR Spectroscopy from Sample to Structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule.[17] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of these groups. For aromatic esters, we expect to see characteristic absorptions for the C=O (carbonyl) and C-O bonds, as well as signals indicative of the aromatic ring.[18][19][20][21]

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Comparative IR Data
Functional GroupMethyl 5-chloro-2-methoxybenzoate (Expected, cm⁻¹)Methyl 5-chloro-2-hydroxybenzoate (Expected, cm⁻¹)Rationale for Absorption
O-H Stretch Absent~3200-3600 (broad)The broad, strong absorption is characteristic of the hydroxyl group's stretching vibration.
C-H Stretch (Aromatic) ~3000-3100~3000-3100Stretching vibrations of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic) ~2850-3000~2850-3000Stretching vibrations of the C-H bonds in the methyl groups.
C=O Stretch (Ester) ~1720-1730~1680-1700The carbonyl stretch is a strong, sharp peak. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester. The hydroxyl group in the hydroxy-analogue can lead to intramolecular hydrogen bonding, further lowering the C=O frequency.
C=C Stretch (Aromatic) ~1450-1600~1450-1600A series of absorptions due to the stretching of the carbon-carbon bonds within the aromatic ring.
C-O Stretch (Ester & Ether) ~1250-1300 and ~1000-1100~1250-1300 and ~1000-1100These are typically strong absorptions corresponding to the stretching of the C-O single bonds of the ester and ether/phenol functionalities.

Note: Expected values are based on typical ranges for these functional groups. The NIST WebBook provides an IR spectrum for Methyl 5-chloro-2-hydroxybenzoate.[22]

IR_Interpretation cluster_regions Key Regions of the IR Spectrum cluster_logic Interpretation Logic 3600-3200 cm⁻¹ O-H / N-H Stretch (Broad Tongues) 3100-3000 cm⁻¹ sp² C-H Stretch (Aromatic/Vinylic) 3000-2850 cm⁻¹ sp³ C-H Stretch (Aliphatic) 1800-1650 cm⁻¹ C=O Stretch (Strong, Sharp Swords) 1600-1450 cm⁻¹ C=C Stretch (Aromatic) Below 1500 cm⁻¹ Fingerprint Region (Complex Vibrations) Start Analyze Spectrum Check_OH Broad peak at ~3300 cm⁻¹? Start->Check_OH Check_CO Strong, sharp peak at ~1700 cm⁻¹? Check_OH->Check_CO Yes/No Check_Aromatic Peaks at ~3050 cm⁻¹ and ~1600-1450 cm⁻¹? Check_CO->Check_Aromatic Yes/No Conclusion Identify Functional Groups Check_Aromatic->Conclusion Yes/No

Decision-making flowchart for IR spectrum interpretation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers further structural clues.[23][24] In its most common form, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities.

  • MS Analysis:

    • The separated analyte enters the mass spectrometer.

    • Ionization Method: Electron Ionization (70 eV).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquire data over a mass-to-charge (m/z) range of, for example, 40-400 amu.

Comparative Mass Spectrometry Data
IonMethyl 5-chloro-2-methoxybenzoate (m/z)Rationale for Fragment
[M]⁺ 200/202The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a clear indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
[M-31]⁺ 169/171Loss of the methoxy group (-OCH₃) from the ester. This is a common fragmentation pathway for methyl esters.[25]
[M-59]⁺ 141/143Loss of the entire carbomethoxy group (-COOCH₃).

Note: Predicted fragmentation is based on typical patterns for benzoate esters. PubChem provides GC-MS data for Methyl 5-chloro-2-methoxybenzoate showing top peaks at m/z 169 and 171.[1]

MS_Fragmentation cluster_legend Legend Mol_Ion Methyl 5-chloro-2-methoxybenzoate [M]⁺˙ (m/z 200/202) Frag1 [M - OCH₃]⁺ (m/z 169/171) Mol_Ion->Frag1 α-cleavage Frag2 [M - COOCH₃]⁺ (m/z 141/143) Mol_Ion->Frag2 cleavage Loss1 - •OCH₃ Loss2 - •COOCH₃ M [M]⁺˙ = Molecular Ion m_z m/z = mass-to-charge ratio

Predicted mass fragmentation of Methyl 5-chloro-2-methoxybenzoate.

Conclusion: A Unified Structural Assignment

By synthesizing the data from NMR, IR, and MS, a complete and confident structural assignment can be made. The IR confirms the presence of the key functional groups (ester, aromatic ring, ether/hydroxyl). The MS provides the molecular weight and the elemental composition (specifically the presence of chlorine). Finally, the NMR gives the detailed connectivity of the atoms, allowing for the definitive placement of the substituents on the aromatic ring. This multi-faceted approach ensures the trustworthiness and accuracy of the characterization, a fundamental requirement in all scientific and developmental endeavors.

References

  • Introduction to Spectroscopy II: Basic Principles of NMR - Organic Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • Kumar, A. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17406-17413.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • All About Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-chloro-2-hydroxybenzoate (C8H7ClO3). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • LCGC International. (2026, February 23). Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure .. Mass spectrum fragmentation patterns of (a) the metabolite observed in a diethylene glycol dibenzoate fermentation and (b) one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. The patterns observed for the other isomers of this metabolite are identical. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-chloro-2-methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • Florida International University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-chloro-2-methoxybenzoate (C9H9ClO3). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 5-chloro-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl 5-chloro-2-ethoxybenzoate. As your dedicated partner in laboratory safety, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, fostering a culture of safety and precision in your research endeavors. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Identification and Risk Assessment

Methyl 5-chloro-2-ethoxybenzoate is a halogenated aromatic ester. Based on data from similar compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] A thorough risk assessment is mandatory before commencing any work with this chemical.

Key Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2]

Quantitative Data Summary

The following table summarizes the known properties of a closely related compound, Methyl 5-chloro-2-methoxybenzoate, which can serve as a conservative proxy for risk assessment.

PropertyValueSource
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Boiling Point235-240 °C
Density1.259 g/mL at 25 °C

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Methyl 5-chloro-2-ethoxybenzoate. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87 standards are mandatory.[3][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for handling esters and halogenated compounds.[3][6] Always inspect gloves for any signs of degradation or perforation before use and change them regularly.[7]

  • Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes and spills.[4] For larger quantities or operations with a significant splash risk, a chemically resistant apron or coveralls should be considered.[3][5]

  • Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[4][8]

Respiratory Protection:

All handling of Methyl 5-chloro-2-ethoxybenzoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, must be used.[5][7] Use of respirators requires enrollment in a respiratory protection program.[3][10]

Safe Handling and Operational Workflow

A systematic approach to handling ensures both personal safety and experimental integrity. The following workflow outlines the key steps for the safe use of Methyl 5-chloro-2-ethoxybenzoate.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_aliquot Aliquot Chemical in Fume Hood prep_hood->handle_aliquot Proceed if Safe handle_reaction Perform Reaction in Closed System handle_aliquot->handle_reaction disp_waste Segregate Halogenated Waste handle_reaction->disp_waste Post-Reaction disp_container Store in Labeled, Closed Container disp_waste->disp_container clean_decontaminate Decontaminate Glassware & Surfaces disp_container->clean_decontaminate After Waste Disposal clean_ppe Remove and Dispose of PPE Properly clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safe Handling of Methyl 5-chloro-2-ethoxybenzoate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Don all required personal protective equipment as outlined in Section 2.

    • Ensure the chemical fume hood is operational and has adequate airflow.[9]

  • Handling:

    • Dispense and handle the chemical exclusively within the fume hood.[8]

    • Avoid the formation of aerosols.

    • Keep containers tightly closed when not in use.[11]

    • Use non-sparking tools if there is a risk of flammable vapor accumulation.[11]

  • Heating:

    • If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid open flames.[8][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

    • Ensure the container is properly labeled.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal as halogenated organic waste.[13]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:
  • Skin Contact: Immediately remove contaminated clothing.[11][14] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][15] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][15] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11][16] Rinse the mouth with water and seek immediate medical attention.[11]

In any case of exposure, call emergency services or a poison control center for guidance.[17]

Disposal Plan

Proper disposal of Methyl 5-chloro-2-ethoxybenzoate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing Methyl 5-chloro-2-ethoxybenzoate must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[13]

  • Container Management:

    • Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.[13]

    • Keep the waste container closed when not in use.[13]

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[13][18] Do not pour down the drain.[8][9]

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available at: [Link]

  • Personal Protective Equipment Selection Guide. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • What to Do in a Chemical Emergency - CDC. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • busan 1078. Available at: [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. Available at: [Link]

  • What to do in a chemical emergency - GOV.UK. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.